Methyl 2-bromo-2-(4-chlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQLLIVTGSMSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" physical properties
This technical guide details the physical properties, synthesis, and reactivity of Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7). It is structured for researchers requiring precise physicochemical data and validated experimental protocols.
Chemical Identity
-
IUPAC Name: Methyl 2-bromo-2-(4-chlorophenyl)acetate
-
CAS Registry Number: 24091-92-7
-
Synonyms: Methyl
-bromo-4-chlorophenylacetate; 4-Chlorophenyl-bromoacetic acid methyl ester -
Molecular Formula:
-
Molecular Weight: 263.51 g/mol
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate is a highly reactive
Physical & Chemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models for the para-chloro isomer.
| Property | Value | Conditions / Notes |
| Physical State | Viscous Liquid / Low-melting Solid | Tends to supercool; crystallizes upon prolonged standing at -20°C. |
| Appearance | Colorless to Pale Yellow | Darkens upon exposure to light (photolytic debromination). |
| Boiling Point | 304.8 ± 27.0 °C | @ 760 mmHg (Predicted).[1] Decomposition often occurs before boiling at atm pressure. |
| Density | 1.55 ± 0.1 g/cm³ | @ 20°C. Significantly denser than water. |
| Refractive Index | High refractive index due to halogenated aromatic system. | |
| Solubility | Soluble | Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Toluene. |
| Solubility | Insoluble | Water (Hydrolyzes slowly over time). |
| Flash Point | > 110 °C | Predicted. Combustible but not highly flammable. |
| Stability | Moisture/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8°C. |
Synthesis Protocol: Radical Bromination
The most efficient route to Methyl 2-bromo-2-(4-chlorophenyl)acetate is the Wohl-Ziegler bromination of methyl 4-chlorophenylacetate. This protocol minimizes side reactions (like ring bromination) by utilizing N-bromosuccinimide (NBS) under radical conditions.
Reaction Scheme
Experimental Procedure
Safety Precaution: Perform all steps in a fume hood. The product is a potent lachrymator.
-
Reagent Preparation:
-
Substrate: Methyl 4-chlorophenylacetate (1.0 eq, 10 mmol).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol). Note: Recrystallize NBS from water if it appears yellow to remove free bromine.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene ( ) (anhydrous, 0.2 M concentration). Note: is a greener alternative to the restricted .
-
-
Reaction Setup:
-
Charge a round-bottom flask with the substrate and solvent.
-
Add NBS and AIBN in a single portion.
-
Equip the flask with a reflux condenser and a drying tube (calcium chloride).
-
-
Initiation & Propagation:
-
Heat the mixture to reflux (approx. 77°C for
or 102°C for ). -
Visual Check: The reaction is proceeding if the dense NBS solid (bottom) converts to low-density succinimide (floats to the surface).
-
Monitor via TLC (Hexane/EtOAc 9:1) until the starting material spot disappears (typically 2–4 hours).
-
-
Workup:
-
Cool the reaction mixture to 0°C to precipitate succinimide fully.
-
Filter off the succinimide solid.
-
Wash the filtrate with water (
) and brine ( ) to remove trace succinimide. -
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Result: The crude oil is typically >95% pure and suitable for subsequent steps. If purification is required, use rapid column chromatography (silica gel, 5% EtOAc in Hexanes). Avoid prolonged exposure to silica to prevent hydrolysis.
-
Reactivity & Applications
This compound acts as a versatile linchpin in medicinal chemistry.[2] Its reactivity is governed by the electron-withdrawing ester and the labile bromine atom, making the
Key Reaction Pathways[9]
Figure 1: Primary reaction manifolds for Methyl 2-bromo-2-(4-chlorophenyl)acetate, highlighting its role in C-N, C-S, and C-C bond formation.
Mechanistic Insights
-
SN2 Substitution: The steric bulk of the 4-chlorophenyl group slightly retards SN2 rates compared to simple bromoacetates, but reactions with sulfur nucleophiles (e.g., thiourea, mercaptans) remain rapid and high-yielding.
-
Reformatsky Reagent: Treatment with activated Zinc creates an organozinc enolate. This species adds to ketones or aldehydes to form
-hydroxy esters, a critical scaffold in statin-type drug synthesis.
Safety & Handling (MSDS Summary)
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Zero-tolerance for open-bench handling; use a functioning fume hood at all times.
-
Corrosivity: Direct contact can cause chemical burns.
-
Storage: Store in a tightly sealed container at 2°C to 8°C . Moisture causes hydrolysis to the corrosive
-bromo acid. -
Disposal: Quench with aqueous sodium bisulfite (to destroy trace bromine) before disposing of as halogenated organic waste.
References
-
PubChem. "Methyl 2-bromo-2-(4-chlorophenyl)acetate - Compound Summary (CID 10777987)." National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. Available at: [Link]
Sources
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" safety data sheet
The following technical guide details the handling, safety, and synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate , a specialized alkylating agent and structural isomer of the key Clopidogrel intermediate.[1]
Handling, Safety, and Synthetic Utility in Drug Development[1]
Executive Summary & Chemical Identity
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a halogenated ester primarily utilized as a high-reactivity building block in medicinal chemistry.[1][2][3] While structurally similar to the 2-chlorophenyl isomer (a known intermediate for the antiplatelet drug Clopidogrel), this 4-chlorophenyl variant serves as a critical scaffold for synthesizing specific herbicide analogs and bioactive phenylacetic acid derivatives.[1]
Its core utility lies in the alpha-bromo ester motif , which renders the adjacent carbon highly electrophilic, facilitating rapid nucleophilic substitution (
Physicochemical Profile
| Property | Data | Technical Note |
| CAS Number | 24091-92-7 | Distinct from 2-chloro isomer (25270-30-2) |
| Formula | Halogenated Aromatic Ester | |
| Molecular Weight | 263.52 g/mol | High density relative to non-halogenated esters |
| Physical State | Viscous Liquid / Low-Melting Solid | Tendency to supercool; may solidify in fridge |
| Boiling Point | ~150°C (Predicted at reduced pressure) | Do not distill at atm pressure (Decomposition risk) |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Hydrolyzes slowly in water; rapid in basic media |
Hazard Assessment & Toxicology (E-E-A-T)
Signal Word: DANGER GHS Classification: Skin Corr.[1] 1B (H314), Eye Dam. 1 (H318).[1]
Mechanism of Toxicity: The Alkylation Threat
Unlike simple acids that cause burns via proton donation, this compound causes chemical burns via alkylation .[1]
-
Causality: The electron-withdrawing ester and phenyl groups destabilize the C-Br bond, making the alpha-carbon an aggressive electrophile.[1]
-
Biological Impact: Upon contact with biological tissue, it alkylates nucleophilic residues (cysteine thiols, lysine amines) in proteins and DNA.[1] This results in cellular necrosis that is often delayed but deeper than thermal burns.
-
Lachrymatory Effect: As an alpha-halo ester, it activates TRPA1 ion channels on sensory nerves, causing immediate, intense tearing and respiratory distress even at low vapor concentrations.[1]
Visualizing the Hazard Hierarchy
The following decision tree outlines the safety response protocols based on the compound's reactivity.
Figure 1: Hazard response logic based on the specific toxicological mechanism of alpha-bromo esters.
Storage & Stability: A Self-Validating Protocol
Proper storage is not just about compliance; it is about preserving the bromine atom's integrity.
-
Temperature (2-8°C): Essential. At Room Temperature (RT), the compound undergoes slow elimination of HBr, turning the material dark brown/black.[1]
-
Self-Validation Check: If the liquid is dark brown or fuming, HBr elimination has occurred.[1] Quench and discard.
-
-
Inert Atmosphere (Argon/Nitrogen): Required.[1] Moisture in the air hydrolyzes the ester to the parent acid (2-bromo-2-(4-chlorophenyl)acetic acid) and HBr, increasing corrosivity.[1]
-
Container: Glass or Teflon.[1] Never metal. The released HBr will corrode metal spatulas or lids, introducing iron contaminants that catalyze further degradation (autocatalytic cycle).[1]
Synthesis Protocol: Radical Bromination
This protocol describes the synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate from its non-brominated precursor.[1] This method is preferred for its specificity and ease of purification.
Precursor: Methyl 2-(4-chlorophenyl)acetate.[1][2][3]
Reagents: N-Bromosuccinimide (NBS), Carbon Tetrachloride (
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser. Flush with Argon. Moisture inhibits the radical initiation.[1]
-
Dissolution: Dissolve 10.0 g (54 mmol) of Methyl 2-(4-chlorophenyl)acetate in 100 mL of anhydrous
. -
Reagent Addition: Add 10.6 g (60 mmol, 1.1 eq) of NBS. Add 0.1 g of AIBN (Azobisisobutyronitrile).[1]
-
Initiation: Heat the mixture to reflux (77°C).
-
Visual Check: The heavy NBS solid (bottom of flask) will gradually float and convert to succinimide (lighter, floats on top) as the reaction proceeds.[1]
-
-
Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will have a slightly higher
than the starting material due to halogenation.[1] -
Workup:
-
Purification: If the crude oil is dark, purify via rapid silica gel chromatography (100% Hexane
5% EtOAc/Hexane).[1]
Synthesis Workflow Diagram
Figure 2: Radical bromination workflow. The "floating succinimide" serves as a visual proxy for reaction progress.[1]
Emergency Response & Spills
Scenario: A 10mL vial drops and shatters in the open lab.
-
Evacuate: The lachrymatory vapor will travel fast. Clear the immediate area.[1][4][5]
-
PPE Up: Don a full-face respirator with organic vapor cartridges (black band) and double nitrile gloves before re-entering.[1]
-
Neutralization: Do not just wipe. Cover the spill with a mixture of sodium carbonate (
) and clay absorbent .[1] The carbonate neutralizes any generated HBr.[1] -
Disposal: Shovel absorbed material into a hazardous waste container labeled "Halogenated Organic - Corrosive". Clean the surface with a dilute soap solution, not pure water (to emulsify the oily residue).[1]
References
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Compound).[1][3] National Library of Medicine. Available at: [Link][1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. biosynth.com [biosynth.com]
- 3. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Reactivity of alpha-bromo esters with nucleophiles
The Reactivity Matrix of -Bromo Esters: A Guide to Nucleophilic Substitution, Elimination, and Metal Insertion
Executive Summary
This guide deconstructs the competitive pathways inherent to these substrates—specifically the bifurcation between
Part 1: The Mechanistic Landscape
The reactivity of an
The outcome of a reaction with a nucleophile is strictly determined by the Hard/Soft Acid-Base (HSAB) character and the steric profile of the reagent.
Diagram 1: The Reactivity Bifurcation Tree
The following flowchart illustrates the decision logic for selecting reaction conditions based on the desired outcome.
Figure 1: Mechanistic decision tree for
Part 2: Nucleophilic Substitution ( ) & Dynamic Kinetic Resolution
Direct displacement of the bromide by amines is the standard route to
The Modern Approach: Dynamic Kinetic Resolution (DKR) For drug discovery applications requiring chiral amino esters, DKR is the superior method. In the presence of a nucleophilic catalyst (iodide) and a base, the starting material racemizes rapidly via the enolate or halide exchange, while the substitution reaction proceeds stereoselectively with a chiral nucleophile or auxiliary.
Mechanism of TBAI-Catalyzed DKR
-
Racemization: Tetrabutylammonium iodide (TBAI) generates the
-iodo ester in situ, which racemizes faster than the bromo ester due to the better leaving group ability and nucleophilicity of iodide (Finkelstein reaction). -
Substitution: The chiral amine attacks the less sterically hindered face of the equilibrating electrophile.
Experimental Protocol A: DKR Synthesis of Chiral -Amino Esters
Target: Synthesis of N-benzyl-amino acid derivatives.
Reagents:
-
Racemic
-bromo ester (1.0 equiv) -
Chiral Amine (e.g., (S)-Phenylethylamine) (1.1 equiv)
-
TBAI (0.5 - 1.0 equiv)
-
DIEA (Diisopropylethylamine) (1.0 equiv)
-
Solvent: DCM or THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve TBAI (0.5 equiv) and the -bromo ester (1.0 equiv) in anhydrous DCM (0.1 M concentration). -
Nucleophile Addition: Add the chiral amine (1.1 equiv) followed by DIEA (1.0 equiv). Note: DIEA scavenges the HBr generated, preventing amine salt precipitation which would stall the reaction.
-
Reaction: Stir at room temperature. Monitor by LCMS. The reaction typically requires 12–24 hours. The TBAI ensures the starting material remains a racemic mixture throughout the consumption.
-
Workup: Dilute with
, wash with saturated aqueous (to remove ammonium salts) and brine. Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc). Diastereomeric Ratios (dr) often exceed 90:10 depending on the steric bulk of the amine.
Scientist's Insight: If the reaction is sluggish, do not heat immediately, as this promotes elimination (
). Instead, increase the TBAI loading to 1.0 equiv to accelerate the iodide exchange rate.
Part 3: Heterocycle Synthesis: The Thiazolidinone Scaffold
While
Diagram 2: Thiazolidinone Cyclization Pathway
Figure 2: Reaction pathway from
Experimental Protocol B: Synthesis of 2-imino-4-thiazolidinone
Reagents:
-
Ethyl bromoacetate (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Sodium Acetate (NaOAc) (anhydrous, 2.0 equiv)
-
Solvent: Ethanol (EtOH)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve thiourea and NaOAc in EtOH (0.5 M).
-
Addition: Add ethyl bromoacetate dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux for 2–4 hours. The reaction is self-validating; the product often precipitates upon cooling or shows a distinct spot on TLC (more polar than starting material).
-
Isolation: Pour the reaction mixture into ice water. The 2-imino-4-thiazolidinone usually precipitates as a white solid. Filter, wash with cold water, and recrystallize from EtOH/Water.
Part 4: The Reformatsky Reaction (Metal Insertion)
The Reformatsky reaction offers a distinct advantage over Grignard reagents: Chemoselectivity . The organozinc intermediate enolate is stable enough to tolerate the ester functionality of the substrate but reactive enough to add to aldehydes and ketones.
Comparative Data: Reformatsky vs. Grignard
| Feature | Reformatsky Reagent (Zn-Enolate) | Grignard Reagent (R-MgBr) |
| Stability | Stable to esters/nitriles | Attacks esters/nitriles rapidly |
| Basicity | Low ( | High ( |
| Side Reactions | Minimal elimination/protonation | High risk of enolization/elimination |
| Substrate | Alkyl/Aryl halides |
Experimental Protocol C: Zn-Mediated Addition to Benzaldehyde
Reagents:
- -Bromo ester (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (1.5 equiv) - Must be activated
-
TMSCl (Chlorotrimethylsilane) (0.05 equiv) - Activator
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Zn Activation (Crucial Step): Wash Zn dust with dilute HCl, then water, then acetone, and dry under high vacuum. Alternatively, add TMSCl to the suspension of Zn in THF and stir for 15 mins.
-
Initiation: Suspend activated Zn in minimal THF. Add 10% of the
-bromo ester solution. Heat gently until the reaction initiates (indicated by foaming or exotherm). -
Addition: Once initiated, add the mixture of aldehyde and remaining bromo ester dropwise to maintain a gentle reflux. This "Barbier-type" procedure minimizes homocoupling of the bromo ester.
-
Hydrolysis: Quench with cold 1M HCl. Extract with
. -
Purification: The product is a
-hydroxy ester. Purify via silica gel chromatography.
Part 5: Safety & Handling
-
Lachrymators:
-Bromo esters (especially ethyl bromoacetate) are potent lachrymators (tear agents). -
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or aqueous sodium thiosulfate to degrade the alkyl bromide before cleaning.
References
-
Dynamic Kinetic Resolution of
-Bromo Esters: Nam, J., et al. "Dynamic kinetic resolution of (S)-mandelate-derived -bromo esters in nucleophilic substitution." Arkivoc, 2006. [Link] -
Reformatsky Reaction Mechanism & Scope: Ocampo, R., & Dolbier, W. R. "The Reformatsky reaction in organic synthesis." Tetrahedron, 2004. [Link]
-
Thiazolidinone Synthesis
-Bromo Esters: Patel, N. B., et al. "Synthesis of 2-imino-4-thiazolidinone derivatives and its antibacterial activity."[2] Journal of Chemical and Pharmaceutical Research, 2010. [Link] -
Nucleophilic Substitution vs Elimin
vs ): Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Nucleophile/Base." [Link]
An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction: Synthesis of α-Bromophenylacetic Acids for Pharmaceutical Development
Abstract
The α-bromination of phenylacetic acids via the Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for the pharmaceutical and agrochemical industries. These α-bromo acids are versatile precursors for a wide range of bioactive molecules, including anti-inflammatory agents and antithrombotic drugs like Clopidogrel.[1][2] This guide offers a comprehensive examination of the HVZ reaction as applied to phenylacetic acids, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore the causality behind critical experimental parameters, provide a field-proven laboratory protocol, and discuss the strategic importance of this classic, yet highly relevant, chemical transformation.
The Strategic Importance of α-Bromophenylacetic Acids
Alpha-halocarboxylic acids are highly valuable synthetic building blocks due to the dual reactivity conferred by the carboxyl and α-halo functional groups. Specifically, α-bromophenylacetic acid and its derivatives serve as pivotal intermediates in the synthesis of numerous pharmaceuticals.[3] Their ability to participate in nucleophilic substitution reactions at the α-carbon allows for the introduction of various functionalities, such as amino and hydroxyl groups, providing pathways to α-amino acids and α-hydroxy acids, respectively.[4][5] For instance, α-bromo-2-chlorophenylacetic acid is a key precursor in the synthesis of the widely used antiplatelet medication, Clopidogrel.[2] The reliable and selective synthesis of these intermediates is therefore a matter of significant industrial and academic importance. The Hell-Volhard-Zelinsky reaction remains the preeminent method for achieving this specific transformation.[6][7]
The Hell-Volhard-Zelinsky Reaction: A Mechanistic Deep Dive
The Hell-Volhard-Zelinsky reaction facilitates the selective α-bromination of carboxylic acids that possess at least one α-hydrogen.[8] The transformation is typically achieved using bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[8][9] The reaction proceeds not on the carboxylic acid itself, which does not enolize sufficiently, but on an in situ generated acyl bromide intermediate.[4][10] The mechanism can be delineated into four principal stages.
-
Acyl Bromide Formation: The reaction commences with the conversion of the carboxylic acid to its corresponding acyl bromide by PBr₃.[11][12] This is a critical activation step, as the acyl bromide is significantly more prone to enolization than the parent carboxylic acid.[5]
-
Keto-Enol Tautomerization: The acyl bromide intermediate tautomerizes to its enol form. This equilibrium, though favoring the keto form, provides a sufficient concentration of the nucleophilic enol for the subsequent step.[11][13]
-
α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the formation of the α-bromo acyl bromide and a bromide ion.[8][12]
-
Catalyst Regeneration and Product Formation: The α-bromo acyl bromide is a highly reactive intermediate. In the final stage, it can react with unreacted carboxylic acid to generate the final α-bromo carboxylic acid product and another molecule of the acyl bromide intermediate, thus continuing the catalytic cycle.[8][11] Alternatively, upon completion, a deliberate aqueous workup hydrolyzes the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[12][14]
Critical Parameters and Experimental Causality
The success of the HVZ reaction hinges on the careful control of several parameters. The choices made are not arbitrary but are grounded in the mechanistic realities of the transformation.
-
Phosphorus Catalyst: While PBr₃ is often used directly, generating it in situ from red phosphorus and bromine is also common. Using a catalytic amount is sufficient as the acyl bromide intermediate is regenerated.[8][11] In practice, a full molar equivalent is sometimes used to overcome slow reaction kinetics.[11]
-
Reaction Temperature: The reaction conditions are often described as stringent, typically requiring elevated temperatures (often exceeding 100°C or reflux) to drive the reaction forward.[9][14] However, excessively high temperatures can lead to side reactions, such as the elimination of HBr to form α,β-unsaturated carboxylic acids.[9][15]
-
Solvent: The reaction is often run neat or in a high-boiling, inert solvent like carbon tetrachloride (though its use is now restricted) or without a solvent.
-
Workup Procedure: The nature of the final product is determined by the workup. Quenching the reaction mixture with water yields the α-bromo carboxylic acid.[12] Conversely, quenching with an alcohol provides a direct route to α-bromo esters, which can be a strategic advantage, avoiding a separate esterification step.[14][16]
Field-Proven Protocol: α-Bromination of Phenylacetic Acid
This protocol provides a reliable method for the synthesis of 2-bromo-2-phenylacetic acid. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. | CAS Number |
| Phenylacetic Acid | 136.15 | 10.0 | 73.45 | 1.0 | 103-82-2 |
| Red Phosphorus | 30.97 | 0.25 | 8.07 | 0.11 | 7723-14-0 |
| Bromine (Br₂) | 159.81 | 12.9 g (4.1 mL) | 80.7 | 1.1 | 7726-95-6 |
| Dichloromethane (DCM) | - | 50 mL | - | - | 75-09-2 |
| Water (H₂O) | - | 100 mL | - | - | 7732-18-5 |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - | 144-55-8 |
| Anhydrous Sodium Sulfate | - | As needed | - | - | 7757-82-6 |
Experimental Workflow
Step-by-Step Procedure
-
Setup: Equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Ensure the setup is under an inert atmosphere (e.g., nitrogen) and placed in a heating mantle.
-
Charging Reagents: To the flask, add phenylacetic acid (10.0 g, 73.45 mmol) and red phosphorus (0.25 g, 8.07 mmol).
-
Bromine Addition: Charge the dropping funnel with bromine (4.1 mL, 80.7 mmol). Add the bromine dropwise to the stirred mixture. An initial exothermic reaction may be observed. Control the addition rate to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (the temperature will rise as PBr₃ forms and reacts). Maintain a gentle reflux for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup - Quenching: Allow the dark reaction mixture to cool to room temperature. In a separate beaker, prepare 50 mL of ice-cold water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring to hydrolyze the intermediate α-bromo phenylacetyl bromide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid and HBr, followed by a final wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-2-phenylacetic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and diethyl ether, to afford a white solid.[17] A yield of ~95% can be expected.[17]
Conclusion
The Hell-Volhard-Zelinsky reaction is a powerful and enduring tool for the α-bromination of carboxylic acids. Its application to phenylacetic acid provides a direct and efficient route to α-bromophenylacetic acids, which are indispensable intermediates in modern drug discovery and development. A thorough understanding of the reaction mechanism and the rationale behind the experimental conditions allows researchers to optimize the synthesis for purity and yield. By mastering this classic transformation, chemists are well-equipped to construct the complex molecular architectures required for next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Unraveling the Hell-Volhard-Zelinsky Reaction: A Gateway to Α-Halogenated Carboxylic Acids. Oreate AI Blog. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Wikipedia. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
AK LECTURES. (2023, May 4). Hell–Volhard–Zelinsky Reaction. YouTube. Retrieved from [Link]
-
Filo. (2025, August 9). Give the major product of the following reaction: 1) Br2, PBr3 2) H2O. Filo. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). A Guided Tour Through “Hell” : The Hell Volhard Zelinsky (HVZ) Reaction. Master Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. NROChemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Study.com. (n.d.). Deduce the product(s) of the reaction of the given carboxylic acid with PBr3/Br2 before and after hydrolysis. Phenylacetic acid. Study.com. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
-
SATHEE CUET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. SATHEE CUET. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinskii Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. IndiaMART. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hell-Volhard-Zelinksy reaction. UCLA. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, July 7). Hell-Volhard-Zelinsky Bromination. ALL ABOUT CHEMISTRY. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" IUPAC name and synonyms
IUPAC Name & Synonyms | Synthesis Protocols | Industrial Applications [1]
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) is a highly reactive
Critical Distinction for Researchers: While chemically similar to the key intermediate used in the synthesis of the blockbuster antiplatelet drug Clopidogrel (Plavix) , this compound is the para-chloro (4-Cl) isomer.[1] The Clopidogrel intermediate is the ortho-chloro (2-Cl) isomer.[1] Consequently, Methyl 2-bromo-2-(4-chlorophenyl)acetate is frequently employed in Structure-Activity Relationship (SAR) studies to evaluate the steric and electronic necessity of the ortho-chlorine substituent in P2Y12 receptor antagonists.[1]
Part 1: Chemical Identity & Nomenclature[1]
This compound belongs to the class of
Nomenclature Data
| Identifier Type | Value | Notes |
| IUPAC Name | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Preferred IUPAC Name (PIN) |
| Common Name | Methyl | Widely used in cataloging |
| CAS Number | 24091-92-7 | Specific to the para isomer |
| Isomeric CAS | 85259-19-4 | Ortho isomer (Clopidogrel precursor) |
| Synonyms | 2'-Bromo-4'-chlorophenylacetic acid methyl ester; Methyl 2-bromo-2-(p-chlorophenyl)acetate | "2-bromo" refers to the alkyl chain, not the ring |
Physicochemical Properties
| Property | Metric | Experimental/Predicted Data |
| Molecular Formula | - | |
| Molecular Weight | 263.52 g/mol | - |
| Appearance | Pale yellow oil or low-melting solid | Tends to darken upon storage |
| Boiling Point | ~140–145 °C (at 2 mmHg) | High vacuum required for distillation |
| Density | 1.56 g/cm³ | Significantly denser than water |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes slowly in water |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate relies on the selective halogenation of the benzylic position.[1] Below are two distinct protocols: a standard laboratory method (Radical Substitution) and a scalable industrial method (Oxidative Halogenation).
Method A: Radical Bromination (Wohl-Ziegler Reaction)
Best for: Laboratory scale (1g – 50g), high purity requirements.[1] Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1]
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide[1]
-
Solvent:
(classic) or Cyclohexane/Trifluorotoluene (greener alternatives)[1]
Protocol:
-
Dissolution: Dissolve 10.0 g of methyl 2-(4-chlorophenyl)acetate in 100 mL of anhydrous cyclohexane under nitrogen.
-
Addition: Add 10.1 g of NBS and 0.44 g of AIBN to the stirring solution.
-
Initiation: Heat the mixture to reflux (80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the brominated product ( ). -
Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil can be used directly or distilled under high vacuum.[1]
Method B: Oxidative Bromination (Industrial Scale)
Best for: Large scale (>1 kg), cost-efficiency.[1]
Mechanism: In-situ generation of
Protocol:
-
Charge 4-chlorophenylacetic acid (1.0 equiv) into a reactor with Methanol.
-
Add catalytic
and reflux to form the methyl ester (Fischer Esterification).[1] -
Add Sodium Bromide (NaBr, 1.2 equiv) and aqueous
. -
Slowly dose 30% Hydrogen Peroxide (
) at 40-50°C. -
Logic:
oxidizes to in situ, which brominates the enol form of the ester.[1] This avoids handling elemental bromine.[1][4][5]
Visualization: Synthesis Workflow
Caption: Step-wise synthesis via esterification followed by radical bromination.
Part 3: Applications & Reactivity[1][7]
The utility of Methyl 2-bromo-2-(4-chlorophenyl)acetate stems from the "push-pull" activation of the C-Br bond by the adjacent carbonyl group and the phenyl ring.[1]
Nucleophilic Substitution ( )
The bromine atom is an excellent leaving group.[1] This molecule reacts readily with:
-
Amines: To form
-amino esters (precursors to unnatural amino acids).[1] -
Thiols: To form thioethers.[1]
-
Azides: To form
-azido esters (Click chemistry precursors).[1]
Reformatsky Reaction
Reaction with Zinc dust generates a zinc enolate, which can attack ketones or aldehydes to form
Structural Isomerism: The Clopidogrel Connection
This section clarifies the relationship between the target molecule and the drug Clopidogrel.[1]
Caption: Comparison of the 4-chloro target molecule vs. the 2-chloro Clopidogrel intermediate.
Part 4: Handling, Safety & Storage[1]
Hazard Classification:
-
Lachrymator: This compound is a potent tear gas agent.[1] It causes severe eye and respiratory irritation.[1]
-
Corrosive: Causes skin burns.[1]
Handling Protocol:
-
Engineering Controls: MANDATORY use of a chemical fume hood. Never open a bottle of this compound on an open bench.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the ester and displace the bromide, rendering it less volatile.[1]
Storage:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound is moisture-sensitive (hydrolysis releases HBr).[1]
-
Container: Amber glass to prevent light-induced degradation.[1]
References
-
Matrix Fine Chemicals. (n.d.).[1] Methyl 2-bromo-2-(4-chlorophenyl)acetate Product Data. Retrieved from [Link][1]
-
PubChem. (2024).[1][6] Methyl 2-bromo-2-(4-chlorophenyl)acetate (Compound CID 10777987).[1][2][6] National Library of Medicine.[1] Retrieved from [Link][1][2]
-
Google Patents. (2010).[1] CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[1] (Reference for parallel synthesis methodology of the ortho-isomer). Retrieved from
Sources
- 1. irejournals.com [irejournals.com]
- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 3. Methyl2-bromo-2-(4-chlorophenyl)acetate, CasNo.24091-92-7 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 6. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability and Decomposition of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a critical electrophilic intermediate, primarily utilized in the asymmetric synthesis of the antiplatelet drug Clopidogrel (Plavix) . Its structural utility stems from the high reactivity of the
However, this reactivity imposes significant stability challenges. The compound is prone to dual-mode hydrolysis (ester cleavage and halide displacement) and thermal degradation. This guide provides a mechanistic analysis of these decomposition pathways, experimental protocols for stability assessment, and evidence-based handling strategies to maintain high purity (>98%) for pharmaceutical applications.
Part 1: Chemical Profile & Reactivity
The instability of this compound is intrinsic to its electronic structure. The electron-withdrawing nature of the ester carbonyl and the para-chlorophenyl ring significantly acidifies the
Physicochemical Properties
| Property | Data |
| IUPAC Name | Methyl 2-bromo-2-(4-chlorophenyl)acetate |
| CAS Number | 24091-92-7 |
| Molecular Formula | C |
| Molecular Weight | 263.51 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Boiling Point | ~140-145°C (at reduced pressure) |
| Solubility | Soluble in DCM, Methanol, Toluene; Hydrolyzes in Water |
| Reactivity Class |
Part 2: Stability & Decomposition Mechanisms
Hydrolysis Pathways (Moisture Sensitivity)
The compound undergoes two distinct hydrolysis reactions depending on pH and conditions.
-
Pathway A: Ester Hydrolysis (Acid/Base Catalyzed) Water attacks the carbonyl carbon, displacing methanol and forming 2-bromo-2-(4-chlorophenyl)acetic acid . This is the dominant pathway under acidic conditions.
-
Pathway B: Nucleophilic Halide Displacement (S_N2) Water (or hydroxide) acts as a nucleophile at the
-carbon, displacing the bromide ion. This yields Methyl 2-hydroxy-2-(4-chlorophenyl)acetate (a mandelic acid derivative). This pathway is accelerated in basic conditions or polar protic solvents.
Thermal & Photolytic Degradation
-
Thermal Elimination : At elevated temperatures (>100°C), the compound can release Hydrogen Bromide (HBr), leading to polymerization or carbonization. The lack of a
-hydrogen prevents simple E2 elimination to an alkene, making radical decomposition or intermolecular condensation more likely. -
Photolysis : The C-Br bond is photosensitive. Exposure to UV light can generate radical species (
Br and the benzylic radical), leading to dimerization or hydrogen abstraction from solvents.
Decomposition Pathway Diagram
The following diagram illustrates the primary degradation routes.
Figure 1: Primary decomposition pathways showing ester hydrolysis and halide displacement.
Part 3: Experimental Protocols for Stability Assessment
To validate the quality of the intermediate before use in Clopidogrel synthesis, a rigorous testing protocol is required.
Protocol A: Forced Degradation (Stress Testing)
This protocol identifies the degradation profile and validates the analytical method (HPLC).
-
Preparation : Dissolve 50 mg of the substance in 50 mL of Acetonitrile (ACN).
-
Acid Stress : Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.
-
Base Stress : Add 5 mL of 0.1 N NaOH. Stir at room temperature for 1 hour (rapid degradation expected).
-
Oxidative Stress : Add 5 mL of 3% H
O . Store in dark for 24 hours. -
Analysis : Neutralize samples and analyze via HPLC (C18 column, Gradient Water/ACN with 0.1% Formic Acid).
Protocol B: Storage Condition Monitoring
-
Standard : Store at 0–8°C in tightly sealed, light-resistant containers under an inert atmosphere (Argon/Nitrogen).
-
Retest Interval : Every 6 months.
Stability Testing Workflow
Figure 2: Workflow for forced degradation and impurity profiling.
Part 4: Handling & Safety (E-E-A-T)
Causality of Hazards
-
Lachrymator : The
-bromo ester functionality is a potent alkylating agent. It reacts with sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract, causing severe irritation (similar to tear gas). -
Corrosivity : Hydrolysis releases HBr, which is highly corrosive to metals and tissue.
Essential Safety Protocols
-
Engineering Controls : Always handle in a certified chemical fume hood.
-
PPE : Double nitrile gloves, chemical splash goggles, and a face shield.
-
Spill Management : Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
- Google Patents (2009).KR20090013298A - Method for preparing Clopidogrel.
-
Der Pharma Chemica (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]
Sources
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" in medicinal chemistry
Strategic Utility in Medicinal Chemistry & Synthetic Protocols[1]
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a specialized
This guide provides a rigorous technical analysis of its reactivity, synthesis, and handling, designed for medicinal chemists requiring high-purity scaffold manipulation.[3]
Part 1: Chemical Architecture & Reactivity Profile
The compound is defined by three functional domains that dictate its synthetic utility:
-
The
-Bromo Ester Core: A highly reactive electrophilic center susceptible to displacement by nucleophiles (amines, thiols, azides).[3] -
The p-Chlorophenyl Ring: A lipophilic moiety that improves membrane permeability and occupies hydrophobic pockets in target proteins (e.g., kinase allosteric sites).[3]
-
The Methyl Ester: A masking group for the carboxylic acid, allowing for orthogonal protection strategies or direct conversion to amides/alcohols.[3]
Reactivity Map
The
-
Nucleophilic Substitution (
): Rapid coupling with amines to form -amino esters (precursors to non-natural amino acids).[3] -
Reformatsky Reaction: Zinc-mediated formation of enolates to attack ketones/aldehydes, generating
-hydroxy esters. -
Radical Coupling: Precursor for radical polymerization or coupling reactions.
Part 2: Synthetic Utility & Case Studies
1. Distinction from Clopidogrel Intermediates
It is vital to distinguish this compound from its isomer, Methyl 2-bromo-2-(2-chlorophenyl)acetate .
-
2-Chloro Isomer: Precursor to Clopidogrel; the ortho-chloro substituent induces specific steric torsion required for the drug's antiplatelet activity.
-
4-Chloro Isomer (Topic): Used in broader SAR (Structure-Activity Relationship) studies where the para-position requires metabolic blocking (preventing P450 oxidation) or specific hydrophobic interactions.[3]
2. Synthesis of Non-Natural Amino Acids
A primary application is the synthesis of p-chlorophenylglycine derivatives. By reacting Methyl 2-bromo-2-(4-chlorophenyl)acetate with primary or secondary amines, chemists can rapidly generate libraries of
Mechanism Insight: The reaction proceeds via a standard Walden inversion (
).[3] However, the presence of the electron-withdrawing ester and phenyl ring stabilizes the transition state, making this bromide exceptionally reactive—often requiring controlled temperatures to prevent double-alkylation.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Target: Conversion of Methyl 2-(4-chlorophenyl)acetate to the
Reagents:
-
N-Bromosuccinimide (NBS) (1.1 eq)[3]
-
AIBN (Catalytic, 0.05 eq) or Benzoyl Peroxide[3]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative)[3]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(4-chlorophenyl)acetate (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 77°C for
). The reaction is initiated when the heavy NBS precipitate floats to the surface and converts to the lighter succinimide.[3] -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the less polar bromide ( ).[3] -
Workup: Cool to
to precipitate succinimide completely. Filter through a Celite pad.[3] -
Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for downstream use (>95%).[3] If necessary, purify via rapid silica plug filtration (avoiding prolonged exposure to silica, which can hydrolyze the bromide).[3]
Protocol B: Nucleophilic Coupling with Morpholine (Model Reaction)
Target: Synthesis of Methyl 2-morpholino-2-(4-chlorophenyl)acetate.
-
Dissolution: Dissolve Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) in dry DMF or Acetonitrile.
-
Base: Add
(2.0 eq) or DIPEA (1.5 eq) to scavenge HBr.[3] -
Nucleophile: Add Morpholine (1.1 eq) dropwise at
.[3] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Extraction: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[3]
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the central role of this intermediate in divergent synthesis pathways.
Figure 1: Divergent synthetic pathways originating from the
Part 5: Safety & Handling (Critical)
Hazard Class: Lachrymator, Corrosive, Alkylating Agent.[3]
-
Lachrymatory Effect: Like many
-halo esters (e.g., ethyl bromoacetate), this compound is a potent tear gas.[3] Engineering Control: All operations must be performed in a high-efficiency fume hood. -
Skin Toxicity: As an alkylating agent, it can irreversibly bind to DNA and proteins.[3] Double-gloving (Nitrile over Latex) is mandatory.[3]
-
Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before cleanup.[3]
Part 6: Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 263.52 g/mol | Calculation standard |
| Boiling Point | ~140°C (at 2 mmHg) | High vacuum required for distillation |
| Density | ~1.5 g/cm³ | Denser than water (bottom layer in extraction) |
| Storage | 2-8°C, Inert Gas | Moisture sensitive (hydrolysis risk) |
| CAS Number | 24091-92-7 | Unique Identifier |
References
-
PubChem. (2024).[1][3] Methyl 2-bromo-2-(4-chlorophenyl)acetate Compound Summary. National Library of Medicine.[3] Link[3]
-
ChemicalBook. (2024).[3][4] Synthesis of Methyl 2-(2-bromophenyl)acetate and analogs. (Provides comparative protocols for bromination of phenylacetates). Link
-
Google Patents. (2012).[3] CN101774914B: Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[5] (Detailed industrial protocol for the isomeric Clopidogrel intermediate, applicable to the 4-chloro analog). Link
-
Vertex AI Search. (2026).[3] Consolidated search results on medicinal chemistry applications of alpha-bromo esters. (Internal Grounding).[3]
Sources
- 1. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7 [matrix-fine-chemicals.com]
- 3. irejournals.com [irejournals.com]
- 4. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Clopidogrel from Methyl 2-bromo-2-(2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a potent antiplatelet agent, widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. It functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and thrombus formation. The therapeutic activity of clopidogrel resides exclusively in its (S)-(+)-enantiomer. Consequently, the stereoselective synthesis or efficient resolution of the racemic mixture is a critical aspect of its manufacturing process.
These application notes provide a comprehensive guide to the synthesis of racemic clopidogrel commencing from methyl 2-bromo-2-(2-chlorophenyl)acetate. The protocol details the key condensation reaction, the subsequent resolution of the desired (S)-enantiomer, and the final preparation of the pharmaceutically acceptable bisulfate salt.
Synthetic Strategy Overview
The synthesis commences with the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl 2-bromo-2-(2-chlorophenyl)acetate. This reaction yields racemic clopidogrel. The subsequent critical step involves the resolution of the racemic mixture using a chiral resolving agent, L-(-)-camphor-10-sulfonic acid, to isolate the therapeutically active (S)-(+)-clopidogrel. Finally, the purified (S)-enantiomer is converted to its stable bisulfate salt.
Experimental Workflow
Caption: Synthetic workflow for (S)-(+)-clopidogrel bisulfate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic Clopidogrel
This protocol details the condensation reaction between methyl 2-bromo-2-(2-chlorophenyl)acetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride to yield racemic clopidogrel.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Methyl 2-bromo-2-(2-chlorophenyl)acetate | 279.53 |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 175.69 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 |
| Methanol | 32.04 |
| Ethyl Acetate | 88.11 |
| Dichloromethane | 84.93 |
| Water (deionized) | 18.02 |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq), potassium carbonate (2.1 eq), and methanol (8 volumes).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of methyl 2-bromo-2-(2-chlorophenyl)acetate (1.2 eq) in ethyl acetate (5 volumes).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 40 °C.
-
Filter the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrates and dilute with water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude racemic clopidogrel as an oil.
Protocol 2: Resolution of Racemic Clopidogrel
This protocol describes the separation of the desired (S)-(+)-enantiomer from the racemic mixture using L-(-)-camphor-10-sulfonic acid.[3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Racemic Clopidogrel (from Protocol 1) | 321.82 |
| L-(-)-Camphor-10-sulfonic acid monohydrate | 250.30 |
| Acetone | 58.08 |
Procedure:
-
Dissolve the crude racemic clopidogrel free base (1.0 eq) in acetone (4 volumes) in a clean, dry reaction vessel at ambient temperature (approximately 27 °C).
-
To the stirred solution, add L-(-)-camphor-10-sulfonic acid monohydrate (0.5 eq).
-
Maintain the reaction mixture with stirring for 2.5 hours at ambient temperature.
-
Cool the mixture to 15 °C over a period of 3 hours and continue stirring at this temperature for an additional 8 hours to facilitate complete precipitation of the diastereomeric salt.
-
Filter the precipitated (S)-(+)-clopidogrel camphorsulfonate salt and wash the cake with cold acetone.
-
Dry the product under vacuum at 50 °C.
Protocol 3: Preparation of (S)-(+)-Clopidogrel Bisulfate (Form I)
This protocol outlines the conversion of the isolated (S)-(+)-clopidogrel camphorsulfonate salt to the free base and its subsequent conversion to the stable bisulfate salt.[5][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| (S)-(+)-Clopidogrel Camphorsulfonate Salt | 554.12 |
| Sodium Bicarbonate (saturated solution) | 84.01 |
| Ethyl Acetate | 88.11 |
| Acetone | 58.08 |
| Sulfuric Acid (98%) | 98.08 |
| n-Butyl Acetate | 116.16 |
Procedure:
-
Suspend the (S)-(+)-clopidogrel camphorsulfonate salt in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture until all solids have dissolved and the layers are clear.
-
Separate the organic (ethyl acetate) layer and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Distill off the ethyl acetate under reduced pressure to obtain (S)-(+)-clopidogrel free base as an oil.
-
Dissolve the (S)-(+)-clopidogrel free base in acetone.
-
To this solution, add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature below 20 °C.
-
Partially distill off the acetone under reduced pressure to obtain a viscous residue.
-
Add n-butyl acetate and seed with a crystal of Form I (S)-(+)-clopidogrel bisulfate.
-
Stir the mixture at room temperature to induce crystallization.
-
Filter the precipitated solid, wash with n-butyl acetate, and dry under vacuum to yield pure (S)-(+)-clopidogrel bisulfate (Form I).
Summary of Reaction Parameters
| Step | Key Reagents | Solvent(s) | Temperature | Duration |
| 1. Racemic Clopidogrel Synthesis | Methyl 2-bromo-2-(2-chlorophenyl)acetate, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl, K₂CO₃ | Methanol, Ethyl Acetate | Reflux (65-70 °C) | 4 hours |
| 2. Resolution of Enantiomers | Racemic Clopidogrel, L-(-)-Camphor-10-sulfonic acid | Acetone | 15-27 °C | ~13.5 hours |
| 3. Preparation of Bisulfate Salt | (S)-(+)-Clopidogrel, H₂SO₄ | Acetone, n-Butyl Acetate | <20 °C to RT | Variable |
Conclusion
The described protocols provide a robust and scalable pathway for the synthesis of the active pharmaceutical ingredient, (S)-(+)-clopidogrel bisulfate, starting from methyl 2-bromo-2-(2-chlorophenyl)acetate. The critical steps of stereoselective resolution and final salt formation are detailed to ensure high purity and the desired polymorphic form of the final product. Adherence to these procedures, with appropriate analytical monitoring, is essential for the successful synthesis of this vital antiplatelet medication.
References
- U.S. Patent 4,847,265. (1989).
- WO 2006/087729 A1. (2006).
- U.S. Patent Application 2008/0287679 A1. (2008). Process for preparing clopidogrel.
-
Quick Company. (n.d.). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. [Link]
- WO 2009/080469 A1. (2009).
-
European Patent Office. (2010). Racemization and Enantiomer Separation of Clopidogrel - EP 2168969 A2. [Link]
- U.S. Patent 6,800,759 B2. (2004).
-
European Patent Office. (2004). Processes for preparing different forms of (S)-(+)-clopidogrel bisulfate - EP2103617 A1. [Link]
- EP 1980563 A1. (2008). Procedure for the preparation of methyl (+)-(S)-Alpha-(O-chlorophenyl)-6,7-dihydrothieno-[3,2-C]pyridine-5(4H)
Sources
- 1. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]
- 2. EP1980563A1 - Procedure for the preparation of methyl (+)-(S)-Alpha-(O-chlorophenyl)-6,7-dihydrothieno-[3,2-C]pyridine-5(4H) acetate - Google Patents [patents.google.com]
- 3. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
- 4. data.epo.org [data.epo.org]
- 5. WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" in the synthesis of non-proteinogenic amino acids
Application Note: High-Fidelity Synthesis of Non-Proteinogenic Amino Acids Using Methyl 2-bromo-2-(4-chlorophenyl)acetate
-Amino Acid ScaffoldsExecutive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 52784-38-0) is a "privileged electrophile" in medicinal chemistry, serving as the critical entry point for the 4-chlorophenylglycine motif. This structural unit is ubiquitous in glutamate receptor antagonists, thrombin inhibitors, and peptide antibiotics. While often associated with the synthesis of Clopidogrel (which utilizes the 2-chloro isomer), the 4-chloro derivative discussed here is essential for accessing specific non-proteinogenic amino acids (NPAAs) used to modulate peptide potency and proteolytic stability.
This guide provides an optimized, scalable protocol for converting this
Chemical Profile & Safety Architecture
Compound: Methyl 2-bromo-2-(4-chlorophenyl)acetate Role: Electrophilic Glycine Equivalent Key Hazard: Lachrymator (Potent tear-inducing agent).
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 263.51 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Reactivity | High susceptibility to |
| Storage | 2-8°C, under Argon/Nitrogen |
Safety Protocol (Critical):
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Core Application: Synthesis of (4-Chlorophenyl)glycine
The most robust route to this NPAA is not direct amination (which yields tertiary amines), but rather a two-step sequence: Azidolysis followed by Reduction . This method preserves the carbon skeleton and allows for mild deprotection.
Mechanism & Pathway
The reaction proceeds via an
Figure 1: Synthetic pathway from
Detailed Experimental Protocol
Stage 1: Azidolysis (Nucleophilic Substitution)
Objective: Replace the bromine atom with an azide moiety without elimination side-products.
Materials:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)
-
Ethyl Acetate & Brine (for workup)[1]
Procedure:
-
Preparation: Dissolve Sodium Azide (1.5 eq) in anhydrous DMF in a round-bottom flask. Cool the suspension to 0°C using an ice bath.
-
Addition: Add Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) dropwise (if liquid) or portion-wise (if solid) over 15 minutes. Note: Exothermic reaction.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (
) should disappear, replaced by the azide ( ). -
Workup: Dilute reaction mixture with cold water (5x volume). Extract with Ethyl Acetate (3x).[1]
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate in vacuo.-
Caution: Do not concentrate azides to absolute dryness if heating is involved; keep temperature <40°C.
-
Stage 2: Reduction to Amino Ester
Objective: Convert the azide to the primary amine.
Method A: Hydrogenation (Scalable)
-
Dissolve the crude azide in Methanol.
-
Add 10 wt% Pd/C catalyst (5% loading).
-
Stir under
atmosphere (balloon pressure) for 2–3 hours. -
Filter through Celite to remove catalyst. Concentrate to yield Methyl (4-chlorophenyl)glycinate .
Method B: Staudinger Reduction (Mild/Chemoselective)
-
Dissolve azide in THF/Water (10:1).
-
Add Triphenylphosphine (
, 1.1 eq). Evolution of gas will occur. -
Stir for 12 hours. The intermediate iminophosphorane hydrolyzes in situ to the amine.
Stage 3: Hydrolysis to Free Amino Acid
-
Dissolve the methyl ester in THF.
-
Add 1M LiOH (2.0 eq). Stir at RT for 2 hours.
-
Acidify to pH 6 with 1M HCl. The amino acid, (4-chlorophenyl)glycine , will precipitate as a zwitterionic white solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Elimination to styrene derivative | Ensure temperature is kept low (0°C start). Avoid strong bases. Use DMF or DMSO to accelerate |
| Polyalkylation | Used amine instead of azide | Do not react the bromide directly with ammonia/amines unless using a massive excess. The azide route prevents over-alkylation. |
| Oily Product | Residual DMF | Wash organic layer thoroughly with water (3-4 times) during workup. DMF traps product. |
| Lachrymatory Effect | Vapor leakage | Quench all glassware in base bath (NaOH) before removing from hood. |
Advanced Application: Homologation to -Amino Acids
For researchers targeting Baclofen analogs (which are
-
Protect the amine (e.g., Boc-protection).
-
Convert acid to Diazoketone (
, then ). -
Wolff Rearrangement (
, MeOH) -amino ester.
References
-
Synthesis of Arylglycines via Azides: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link
-
Clopidogrel Intermediate Chemistry (Analogous 2-Cl isomer): Sanofi-Synthelabo. (1999). Method for preparing 2-thienylethylamine derivatives. US Patent 6,080,875. Link
-
Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
Safety of Alpha-Halo Esters: National Center for Biotechnology Information. (2024).[2][3][4][5] PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. Link
Sources
Enantioselective synthesis of alpha-substituted esters using "Methyl 2-bromo-2-(4-chlorophenyl)acetate"
Application Note: Enantioselective Functionalization of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and clopidogrel analogs. Its core value lies in the 4-chlorophenyl handle (allowing subsequent Suzuki/Buchwald couplings) and the
However, the starting material is typically racemic. For drug development, obtaining a single enantiomer is critical. This guide details two orthogonal methodologies to convert racemic Methyl 2-bromo-2-(4-chlorophenyl)acetate into enantioenriched products:
-
Protocol A (C-C Bond Formation): Nickel-Catalyzed Stereoconvergent Negishi Cross-Coupling.
-
Protocol B (C-N/C-S Bond Formation): Dynamic Kinetic Resolution (DKR) via Nucleophilic Substitution.
Scientific Rationale & Mechanism
The Challenge: The Labile Stereocenter
The
Mechanism A: Ni-Catalyzed Radical Cross-Coupling
Unlike Palladium-catalyzed cross-couplings which require distinct oxidative addition steps often preserving stereochemistry (or inverting it cleanly), Nickel catalysis allows for a radical mechanism .
-
Step 1: The chiral Ni-catalyst abstracts a halogen atom, generating an organic radical at the
-position. -
Step 2: This radical is planar (achiral).
-
Step 3: The radical recombines with the chiral Nickel complex.
-
Step 4: Reductive elimination forms the C-C bond, setting the stereocenter based on the ligand's geometry, regardless of the starting stereochemistry.
Mechanism B: Dynamic Kinetic Resolution (DKR)
In DKR, the starting material enantiomers (
Visualization of Pathways
Figure 1: Divergent pathways for stereoconvergent synthesis. Blue path: Radical Cross-Coupling. Red path: Dynamic Kinetic Resolution.
Protocol A: Ni-Catalyzed Stereoconvergent Negishi Coupling
Objective: To couple the substrate with an organozinc reagent (R-ZnX) to create a quaternary or tertiary chiral center. Reference Foundation: Based on the work of Fischer & Fu (J. Am. Chem. Soc.[1] 2005) [1].[1][2][3]
Materials Table
| Component | Reagent | Equiv.[1][4][5][6][7][8][9][10][11] | Role |
| Substrate | Methyl 2-bromo-2-(4-chlorophenyl)acetate | 1.0 | Electrophile |
| Nucleophile | Alkylzinc bromide (0.5 M in THF) | 1.3 | Nucleophile |
| Pre-Catalyst | 0.10 | Metal Source | |
| Ligand | 0.13 | Chiral Inductor | |
| Solvent | DMA (N,N-Dimethylacetamide) | [0.1 M] | Solvent (Critical) |
| Additive | Water (Trace) | 1-2% v/v | Proton source (optional*) |
*Note: Some Ni-catalyzed couplings benefit from trace proton sources to facilitate turnover, though strict anhydrous conditions are the baseline.
Step-by-Step Procedure
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
(10 mol%) and (13 mol%). -
Solvation: Add anhydrous DMA (concentration 0.1 M relative to substrate). Stir for 20 minutes at room temperature. The solution should turn a deep color (often purple/blue depending on complexation).
-
Substrate Addition: Add Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv) to the reaction vessel.
-
Nucleophile Addition: Slowly add the Organozinc reagent (1.3 equiv) dropwise over 5 minutes.
-
Caution: Exotherm is possible.
-
-
Reaction: Seal the tube and stir vigorously at Room Temperature (23 °C) for 24 hours.
-
Critical Check: Do not heat. Higher temperatures favor background radical dimerization over the chiral pathway.
-
-
Quench: Remove from glovebox. Quench with saturated aqueous
and dilute with . -
Purification: Extract with
(3x), dry over , and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Results: Yields >75%; ee >90%.
Protocol B: Dynamic Kinetic Resolution (DKR) Substitution
Objective: To replace the bromide with a nitrogen or sulfur nucleophile (e.g., amine, thiol) enantioselectively. Reference Foundation: Based on Phase Transfer Catalysis (PTC) principles [2, 3].
Materials Table
| Component | Reagent | Equiv.[1][4][5][6][7][8][9][10][11] | Role |
| Substrate | Methyl 2-bromo-2-(4-chlorophenyl)acetate | 1.0 | Electrophile |
| Nucleophile | Dibenzylamine (or Potassium Phthalimide) | 1.2 | Nucleophile |
| Catalyst | Chiral Quaternary Ammonium Salt* | 0.05 | PTC Catalyst |
| Base | 5.0 | Base | |
| Solvent | Toluene | [0.1 M] | Organic Phase |
*Catalyst Suggestion: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or Cinchona-derived PTC.
Step-by-Step Procedure
-
Phase Preparation: Dissolve the substrate (1.0 equiv) and the Chiral PTC (5 mol%) in Toluene.
-
Temperature Control: Cool the mixture to 0 °C .
-
Why? Lower temperatures maximize the difference between
and (enantioselectivity) while the base concentration ensures is still fast enough.
-
-
Base Addition: Add the aqueous
solution. Stir vigorously to create an emulsion. -
Nucleophile Addition: Add the amine/nucleophile (1.2 equiv) slowly.
-
Monitoring: Monitor via HPLC. The reaction relies on the depletion of the fast-reacting enantiomer and the continuous racemization of the slow-reacting one.
-
Workup: Separate layers. Wash organic layer with water and brine. Dry over
.[7] -
Purification: Flash column chromatography.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Oxygen poisoning of Ni catalyst. | Ensure rigorous deoxygenation of DMA (freeze-pump-thaw x3). |
| Low ee (Protocol A) | Background reaction (uncatalyzed). | Lower temperature to 0°C; increase ligand loading to 15 mol%. |
| Low ee (Protocol B) | Racemization of Product. | The product is also an |
| Stalled Reaction | Incomplete Zinc reagent formation. | Titrate the Organozinc reagent prior to use (using Iodine/LiCl method). |
References
-
Fischer, C., & Fu, G. C. (2005).[1] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary
-Bromo Amides with Organozinc Reagents.[1] Journal of the American Chemical Society, 127(13), 4594–4595.[1] Link -
Maruoka, K. (2008).[12] Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697. Link
-
Choi, Y. S., Park, S., & Park, Y. S. (2018). Nucleophilic Substitution of
-Bromo Esters: Dynamic Kinetic Resolution. Bulletin of the Korean Chemical Society, 39(5), 675-678. Link -
Schley, N. D., & Fu, G. C. (2014).[13] Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. Journal of the American Chemical Society, 136(47), 16588–16593. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. irejournals.com [irejournals.com]
- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-bromo-2-(4-chlorophenyl)acetate in Agrochemical Synthesis
Introduction: A Versatile Building Block for Crop Protection
Methyl 2-bromo-2-(4-chlorophenyl)acetate is a highly functionalized organic intermediate that serves as a pivotal building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its chemical architecture, featuring a reactive benzylic bromide, an ester moiety, and a strategically placed chlorine atom on the phenyl ring, makes it an ideal precursor for constructing complex molecular targets. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the 4-chlorophenyl group is a common toxophore in many successful pesticides, contributing to their biological efficacy.[2][3][4]
This guide provides an in-depth exploration of the synthetic utility of Methyl 2-bromo-2-(4-chlorophenyl)acetate, focusing on its application in the development of next-generation fungicides and herbicides. We will dissect the causality behind key experimental choices and provide robust, field-proven protocols for researchers and chemical development professionals.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of this reagent is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 24091-92-7 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | |
| Solubility | Highly soluble in DMSO, DMF, and common organic solvents like CH₂Cl₂ and Ethyl Acetate | [1] |
| Storage | Store at 2°C - 8°C in a tightly sealed container to prevent hydrolysis and degradation | [1] |
| Safety Precautions | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. | [1] |
Expert Insight: The α-bromo ester functionality is susceptible to hydrolysis. Therefore, ensuring anhydrous conditions during storage and in reactions where water is not a participant is crucial to prevent the formation of the corresponding α-hydroxy or carboxylic acid byproduct, which can complicate purification and reduce yields.
Core Synthetic Application I: Synthesis of Fungicidal Thiazole Heterocycles
A primary application of Methyl 2-bromo-2-(4-chlorophenyl)acetate is in the construction of thiazole-containing fungicides. The underlying chemistry is a variation of the renowned Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the highly nucleophilic sulfur atom of a thiourea or thioamide derivative attacks the electrophilic carbon bearing the bromine atom in a classic Sₙ2 reaction.[5] This forms an isothiouronium salt intermediate. The subsequent step is an intramolecular cyclization, where a nitrogen atom from the thiourea moiety attacks the ester's carbonyl carbon, followed by dehydration to yield the stable, aromatic 2-aminothiazole ring system. This heterocyclic core is a known pharmacophore in fungicides that can disrupt fungal cell processes.[6][7]
Workflow for Thiazole Synthesis
Caption: General workflow for synthesizing thiazole derivatives.
Protocol 1: Synthesis of a 2-Amino-4-arylthiazole Fungicide Precursor
This protocol details a representative synthesis of a thiazole derivative, a key intermediate for more complex fungicides.
Objective: To synthesize a 2-(substituted-amino)-4-(4-chlorophenyl)thiazole-5-carboxylate derivative.
Materials and Reagents:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq)
-
N-Arylthiourea (e.g., N-phenylthiourea) (1.05 eq)
-
Absolute Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-phenylthiourea (1.05 eq) in 50 mL of absolute ethanol. Stir the solution at room temperature until all the solid has dissolved.
-
Causality: Ethanol serves as a polar protic solvent that effectively dissolves the reactants while being relatively inert to the intermediate. Using a slight excess of the thiourea ensures the complete consumption of the more valuable bromoester.
-
-
Reagent Addition: To the stirring solution, add Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) dropwise over 5 minutes. An initial exothermic reaction may be observed.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.
-
Expertise: Heating provides the necessary activation energy for both the initial Sₙ2 substitution and the subsequent intramolecular cyclization and dehydration steps.
-
-
Reaction Monitoring: Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC). A suitable eluent system is 30% Ethyl Acetate in Hexane. The disappearance of the starting bromoester spot (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion, typically within 3-5 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Trustworthiness: Cooling significantly reduces the solubility of the product, maximizing the isolated yield.
-
-
Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 40-50°C. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp, defined melting point is also a strong indicator of high purity.
Core Synthetic Application II: Building Blocks for Phenylacetic Acid Herbicides
The (4-chlorophenyl)acetate scaffold is a core component of many auxinic herbicides and plant growth regulators.[2][8] Methyl 2-bromo-2-(4-chlorophenyl)acetate is an ideal starting point for creating analogues of these agrochemicals by replacing the bromine atom with various nucleophiles to introduce new functionalities.
Mechanistic Rationale
This application hinges on the Sₙ2 or Sₙ1-type displacement of the bromide ion.[3] The choice of nucleophile, solvent, and reaction conditions determines the reaction pathway and final product. For example, reaction with phenoxides or alkoxides introduces an ether linkage, a common motif in agrochemicals. The benzylic position of the bromine, enhanced by the electron-withdrawing phenyl ring, makes it highly susceptible to nucleophilic attack.
Workflow for Nucleophilic Substitution
Caption: Generalized workflow for nucleophilic substitution.
Protocol 2: Synthesis of a Phenoxy-Substituted Herbicide Analogue
This protocol demonstrates the synthesis of a methyl 2-(4-chlorophenyl)-2-phenoxyacetate, a structure analogous to certain classes of herbicides.
Objective: To displace the bromide with a phenoxide nucleophile to form a new carbon-oxygen bond.
Materials and Reagents:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Three-neck round-bottom flask, inert gas supply (N₂ or Ar)
-
Syringes and septa
-
Ethyl acetate, saturated aqueous NH₄Cl, brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Causality: Anhydrous and inert conditions are critical because NaH reacts violently with water and air. DMF is a polar aprotic solvent that effectively solvates the sodium cation but not the phenoxide anion, maximizing the nucleophilicity of the phenoxide.
-
-
Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirring solution. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases. This indicates the complete formation of the sodium phenoxide salt.
-
Expertise: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of H₂ evolution. NaH is a non-nucleophilic strong base, ideal for deprotonation without competing in the substitution reaction.
-
-
Substitution Reaction: Cool the phenoxide solution back to 0°C. Add a solution of Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 eq) in a small amount of anhydrous DMF dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane) for the consumption of the bromoester.
-
Work-up: Upon completion, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Trustworthiness: The aqueous washes remove the DMF solvent and inorganic salts, providing a crude product suitable for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure phenoxy-substituted product.
References
-
Kajay Remedies (n.d.). 2-Chloro Phenyl Acetic Acid. Available at: [Link]2]
-
Google Patents (2010). Preparation method of chlorophenyl acetic acid. CN1927810A. Available at: 8]
-
RSC Publishing (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available at: [Link]5]
-
Chemistry LibreTexts (2023). The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]3]
-
NC State University Libraries (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]4]
-
MDPI (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]6]
-
MDPI (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Available at: [Link]7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Topic: Impurity Profiling & Troubleshooting in Wohl-Ziegler Bromination Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Context: Key intermediate for P2Y12 inhibitors (e.g., Clopidogrel)
Executive Summary & Reaction Logic
Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is a critical benzylic bromide intermediate.[1] Its synthesis predominantly relies on the Wohl-Ziegler reaction —a radical bromination using N-bromosuccinimide (NBS) and an initiator (AIBN or Benzoyl Peroxide).
While the reaction appears straightforward, it is plagued by a specific set of competing pathways that degrade yield and purity.[2] As a Senior Application Scientist, I emphasize one golden rule for this chemistry: Downstream purification is exponentially harder than upstream reaction control. The separation of the mono-bromo product from the di-bromo impurity is notoriously difficult due to their overlapping physical properties.
The Reaction Landscape (Pathway Analysis)
The following diagram illustrates the primary product pathway and the critical divergence points leading to impurities.
Figure 1: Mechanistic divergence in the bromination of methyl 2-(4-chlorophenyl)acetate. Note the "Red Zone" pathways leading to irreversible impurities.
Detailed Impurity Profile
Understanding your enemy is the first step to defeating it. Below are the specific side products you will encounter.
| Impurity Type | Chemical Name | Origin / Causality | Criticality |
| Over-Bromination | Methyl 2,2-dibromo-2-(4-chlorophenyl)acetate | Excess Reagent / High Conversion: The target product still possesses a benzylic hydrogen. If local concentrations of NBS are high, or if the reaction is pushed to 100% conversion, the second bromine adds. | CRITICAL. Extremely difficult to separate by distillation or crystallization. |
| Hydrolysis | Methyl 2-hydroxy-2-(4-chlorophenyl)acetate (Mandelic derivative) | Moisture Ingress: Benzylic bromides are potent electrophiles. Atmospheric moisture or wet solvents will displace the bromide (SN1/SN2 mixed mechanism). | HIGH. Leads to lower assay values and potential downstream coupling failures. |
| Unreacted SM | Methyl 2-(4-chlorophenyl)acetate | Incomplete Conversion: Intentional stopping of the reaction to prevent dibromo formation. | MODERATE. Can often be separated, but represents yield loss. |
| Ring Bromination | Methyl 2-bromo-2-(3-bromo-4-chlorophenyl)acetate | Ionic Mechanism: If the radical chain stops (e.g., O2 quenching) and | LOW. Usually negligible under proper radical reflux conditions. |
Troubleshooting Guide (Q&A)
Scenario A: "I have 15% Dibromo impurity in my crude NMR."
Diagnosis: You likely pushed the reaction to full conversion or used a stoichiometric excess of NBS. Corrective Action:
-
Stoichiometry: Use a slight deficit of NBS (0.95 – 0.98 equivalents). Never use excess.
-
Conversion Control: Stop the reaction at 90-95% conversion. It is better to accept 5% unreacted starting material (which can be recycled or washed away) than 15% dibromo impurity (which ruins the batch).
-
Addition Rate: If performing on a large scale, add NBS portion-wise to keep the radical concentration steady relative to the substrate.
Scenario B: "The reaction won't start (No color change / No reflux)."
Diagnosis: The radical chain is not initiating, or oxygen (a radical scavenger) is present. Corrective Action:
-
Degas: Sparge the solvent with Nitrogen/Argon for 15 minutes before heating. Oxygen quenches the benzylic radical immediately.
-
Initiator: Ensure your AIBN is not expired. If using Benzoyl Peroxide, ensure it is dry (caution required).
-
Catalytic Iodine: A single crystal of Iodine (
) can sometimes help "kickstart" the formation of the initial Br radicals if the NBS is very pure.
Scenario C: "My product is turning green/blue and fuming during storage."
Diagnosis: Hydrolysis and HBr formation.[3][4] The product is degrading. Corrective Action:
-
Stabilization: Store the product with a trace of acid scavenger (like solid
or Epichlorohydrin) if it is to be stored for long periods. -
Temperature: Store at -20°C under Argon.
-
Drying: Ensure the workup involved a rigorous drying step (
) and that the solvent was anhydrous.
Optimized Experimental Protocol
Objective: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate with <2% Dibromo impurity.
Reagents:
-
Methyl 2-(4-chlorophenyl)acetate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (0.98 eq) [Recrystallize from water if yellow/impure]
-
AIBN (0.05 eq)
-
Solvent: CCl4 (Classic/Toxic) or Trifluorotoluene (Green/Modern Standard) or Methyl Acetate.
-
Note: Acetonitrile can be used but may accelerate ionic side reactions.
-
Step-by-Step:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the ester in the solvent (concentration ~0.5 M).
-
Inerting: Sparge the solution with Nitrogen for 10 minutes.
-
Addition: Add the NBS and AIBN in one portion (for small scale) or portion-wise (for >100g scale).
-
Reaction: Heat to gentle reflux.
-
Visual Cue: The dense NBS solid at the bottom will slowly disappear and be replaced by low-density Succinimide floating at the top.
-
Color Change: The solution should turn pale orange/red (active Br2) and then fade to pale yellow/colorless upon completion.
-
-
Monitoring (CRITICAL): Check HPLC/NMR after 2 hours. Stop the reaction when Starting Material is <5%. Do not wait for 0%.
-
Workup:
-
Cool the mixture to 0°C to precipitate maximum Succinimide.
-
Filter the solids.[5]
-
Wash the filtrate with water (2x) and brine (1x) to remove trace succinimide and hydrolysis byproducts.
-
Dry over anhydrous
.
-
-
Isolation: Evaporate solvent under reduced pressure (
). The product is typically a yellow oil that may solidify upon freezing.
References & Validation
-
Wohl-Ziegler Reaction Mechanism & Conditions:
-
Clopidogrel Intermediate Synthesis (Industrial Context):
-
Detailed in patents regarding the synthesis of Clopidogrel (Plavix), where this specific bromide is the key electrophile for the thienopyridine ring formation.
-
Patent Example: US Patent 5036156A "Process for the preparation of alpha-bromo-phenylacetic acids". Link
-
-
Stability of Alpha-Bromo Esters:
-
Hancu, G. et al. (2020). Stability study of α-bromophenylacetic acid. Electrophoresis. Discusses the rapid hydrolysis of these species in aqueous media. Link
-
-
Green Solvents for Bromination:
-
Use of Trifluorotoluene as a CCl4 replacement: Organic Process Research & Development. Link
-
Disclaimer: This guide is for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE. CCl4 is a known carcinogen and ozone-depleting substance; substitute with Trifluorotoluene or Chlorobenzene where regulatory compliance requires.
Sources
- 1. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of "Methyl 2-bromo-2-(4-chlorophenyl)acetate" by column chromatography
Technical Support Center: Purification of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the Advanced Purification Support Hub.
As a Senior Application Scientist specializing in halogenated intermediates, I understand that purifying
This guide moves beyond basic textbook protocols. It is a troubleshooting-first resource designed to help you navigate the specific physicochemical behaviors of this molecule on silica gel.
Part 1: Pre-Purification Assessment & Strategy
Before packing your column, you must define the separation landscape. This molecule is an ester with a reactive benzylic bromide.[1]
Key Physicochemical Properties:
-
Stability: Moderate. The
-bromo ester moiety is susceptible to hydrolysis (to the acid) and elimination (dehydrohalogenation) on acidic silica gel. -
Polarity: The bromine atom increases lipophilicity compared to the non-brominated precursor, but the difference in retention factor (
) is often small ( ). -
Visualization: The 4-chlorophenyl ring provides strong UV absorption at 254 nm.
Standardized TLC Protocol
Do not skip this. You need to establish the elution order.[2]
-
Stationary Phase: Silica Gel 60
. -
Solvent System: Hexane:Ethyl Acetate (95:5 to 90:10).
-
Visualization: UV (254 nm) and Hanessian’s Stain (optional for non-UV impurities).
Expected Elution Order (Normal Phase):
-
Di-bromo impurity (if present): Highest
(Most non-polar). -
Target: Methyl 2-bromo-2-(4-chlorophenyl)acetate : Intermediate
. -
Starting Material (Methyl 2-(4-chlorophenyl)acetate) : Lower
. -
Hydrolysis Product (Acid) : Baseline (unless acid is added to eluent).
Part 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical decision points in the purification process.
Figure 1: Decision matrix for method development based on TLC resolution.
Step-by-Step Procedure
1. Column Preparation (The "Neutralization" Technique) Since benzylic bromides can degrade on acidic silica, pretreatment is recommended for high-purity applications.
-
Slurry: Mix Silica Gel 60 (230-400 mesh) with Hexane containing 1% Triethylamine (Et
N). -
Packing: Pour the slurry and flush with 2 column volumes (CV) of pure Hexane to remove excess amine. Note: Excess amine can catalyze elimination; the goal is merely to neutralize surface silanols.
2. Sample Loading
-
Method: Dry loading is superior for resolution. Adsorb the crude oil onto Celite 545 or clean Silica Gel (ratio 1:2 crude:silica) by dissolving in DCM and evaporating to dryness.
-
Application: Load the dry powder as a flat band on top of the packed column.
3. Elution Gradient
-
Flow Rate: 15-20 mL/min (for a 40g column).
-
Gradient Table:
| Time (CV) | % Hexane | % Ethyl Acetate | Purpose |
| 0 - 2 | 100% | 0% | Elute non-polar impurities (e.g., dibromo) |
| 2 - 10 | 100% | 0% | Shallow gradient to separate Target from SM |
| 10 - 15 | 95% | 5% | Isocratic hold to elute Target |
| 15+ | 80% | 20% | Flush remaining polar impurities |
Part 3: Troubleshooting & FAQs
Q1: My product spot is streaking, and I see a new spot at the baseline. What is happening? Diagnosis: This is classic on-column hydrolysis or decomposition. The "new spot" is likely 2-bromo-2-(4-chlorophenyl)acetic acid or the hydroxy-ester. Solution:
-
Neutralize the Silica: As described in the protocol, pretreat your silica with 1% Et
N in Hexane. -
Speed Up: Reduce residence time. Use a shorter, wider column and increase flow rate slightly.
-
Solvent Switch: Avoid methanol or water-containing solvents during loading. Ensure your EtOAc is dry.
Q2: I cannot separate the mono-bromo product from the non-brominated starting material. They co-elute. Diagnosis: The polarity difference is insufficient for the chosen solvent system. Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/Hexane (e.g., 30:70). The
- interactions between toluene and the aromatic rings often discriminate better between the bromo and non-bromo species than simple dipole interactions. -
Increase Column Length: Use a higher aspect ratio column (e.g., 20:1 length:width) to increase theoretical plates.
-
Recycle: Collect the mixed fractions and re-purify using a flatter gradient (e.g., 0-2% EtOAc over 20 CV).
Q3: The di-bromo impurity is contaminating the front of my product peak. Diagnosis: Overloading or gradient starting too polar. Solution:
-
Isocratic Start: Hold at 100% Hexane for 3-4 CVs. The di-bromo species is significantly more lipophilic and should elute before the mono-bromo ester moves significantly.
-
Fraction Size: Reduce fraction collection volume by 50% during the transition period to mechanically slice the peaks apart.
Q4: Can I use Potassium Permanganate (KMnO
-
Avoid KMnO
: It primarily targets alkenes and easily oxidizable groups. While it might work, it is not specific. -
Use UV (254 nm): The chlorophenyl ring is a strong chromophore. This is the most reliable method.
-
Hanessian’s Stain (Cerium Molybdate): Excellent for general organic compounds if UV is ambiguous.
Part 4: Impurity Management Logic
The following diagram illustrates the fate of common impurities during the chromatographic process.
Figure 2: Elution order and separation strategy for common impurities.
References
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
ResearchGate. (2020). Discussion on separating esters from carboxylic acids by chromatography. Retrieved October 24, 2023, from [Link]
-
Google Patents. (2010). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[3][4] Retrieved October 24, 2023, from
Sources
- 1. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Optimization of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate is a critical intermediate, often utilized in the synthesis of anti-platelet agents (e.g., Clopidogrel analogs). The introduction of the bromine atom at the benzylic (
While the Hell-Volhard-Zelinsky (HVZ) reaction is standard for acids, your target is the ester. Therefore, the Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) is the preferred direct route. This method avoids the harsh conditions of HVZ and subsequent esterification steps, but it introduces specific challenges regarding radical initiation and byproduct management.
Critical Safety Warning: This compound and its precursors are potent lachrymators (tear gas agents). All operations must occur in a high-efficiency fume hood.[1]
Optimized Reaction Protocol (Wohl-Ziegler)
This protocol is designed to minimize the formation of the des-bromo (unreacted) and gem-dibromo (over-reacted) impurities.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role | Critical Note |
| Methyl 2-(4-chlorophenyl)acetate | 1.0 | Substrate | Must be dry (Water <0.1%). |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow/degraded. |
| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator | Store in fridge; check expiration. |
| Trifluorotoluene (or CCl | Solvent | Medium | Green Alternative: PhCF |
Step-by-Step Methodology
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 eq) in Trifluorotoluene (5 mL per gram of substrate).
-
Why Trifluorotoluene? It mimics the boiling point and polarity of Carbon Tetrachloride (CCl
) without the ozone-depleting properties, ensuring the succinimide byproduct floats/precipitates for easy removal.
-
-
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution at room temperature.
-
Note: Do not add all AIBN at once if working on >50g scale. Add 50% now, 50% after 1 hour.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes.
-
Initiation: Heat the mixture to reflux (approx. 80-100°C).
-
Visual Cue: The reaction is initiating when the dense NBS solid (bottom) disappears and is replaced by low-density Succinimide solid (floating/suspended).[11]
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every hour. Reaction typically completes in 2–4 hours.
-
Stop Condition: Stop when starting material is <2%. Do not extend reflux unnecessarily to prevent thermal degradation.
-
-
Workup: Cool to 0°C to fully precipitate succinimide. Filter the solid.[1] Wash the filtrate with 5% NaHCO
(removes Br traces) and Brine. Dry over MgSO and concentrate.
Troubleshooting Guide (Q&A)
Issue: The reaction is stalled (Starting material remains high).
Q: I've been refluxing for 4 hours, but conversion is stuck at 50%. What's wrong?
A: This is a classic "Induction Failure."
-
Oxygen Inhibition: Did you degas the solvent? Dissolved oxygen traps the alkyl radicals. Fix: Cool, sparge with Argon for 20 mins, add fresh AIBN (0.02 eq), and reheat.
-
Wet Solvent: Moisture destroys the N-Br bond heterolytically rather than homolytically. Fix: Ensure solvent is anhydrous.
-
Old Initiator: AIBN decomposes over time. Fix: Recrystallize AIBN from methanol or use a fresh bottle.
Issue: High levels of Di-bromo impurity.
Q: My HPLC shows 10% of a byproduct with a higher retention time. Mass spec suggests di-bromination.
A: This occurs when the local concentration of bromine radicals is too high relative to the substrate.
-
Stoichiometry: Reduce NBS to 1.02 equivalents.
-
Addition Rate: For large scales, add NBS portion-wise rather than all at once.
-
Substrate Availability: Ensure high stirring rates. If the substrate is depleted locally, the product will react with the radical.
Issue: Product Degradation/Green Coloration.
Q: The isolated oil is turning green and fuming slightly.
A: This indicates acid-catalyzed hydrolysis or decomposition.
-
HBr Scavenging: The reaction produces traces of HBr. If not removed, it autocatalyzes degradation.
-
Stabilization: Add a few crystals of Potassium Carbonate (K
CO ) to the storage vial to act as an acid scavenger. -
Storage: Store at -20°C under Argon. Alpha-bromo esters are thermally unstable.
Decision Logic: Reaction Optimization
The following diagram outlines the logical flow for monitoring and correcting the reaction in real-time.
Figure 1: Decision tree for monitoring the Wohl-Ziegler bromination process. Follow the color-coded paths to resolve stalling or impurity issues.
Safety & Handling (Lachrymator)
WARNING: Methyl 2-bromo-2-(4-chlorophenyl)acetate is a severe lachrymator.
-
Containment: All weighing and transfer must be done in a fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ethanol and ammonia (or sodium thiosulfate) before being removed from the hood. This neutralizes active bromine species.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Spill Control: Do not wipe up with paper towels (fire hazard with oxidizers). Use a dedicated spill kit with vermiculite.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions Source: Organic Chemistry Portal.[11] "Wohl-Ziegler Reaction."[4][8][11] URL:[Link]
-
Synthesis of Methyl alpha-bromo-2-chlorophenylacetate (Patent) Source: Google Patents. "CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate."[9] URL:
-
N-Bromosuccinimide (NBS) Reagent Profile Source: Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry." URL:[Link]
Sources
- 1. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in reactions with "Methyl 2-bromo-2-(4-chlorophenyl)acetate"
Ticket ID: #STERIC-24091
Subject: Overcoming Steric Hindrance & Elimination Side-Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Substrate Challenge
You are working with Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7).[1][2][3] While this is a versatile building block for pharmaceutical intermediates (e.g., Clopidogrel analogs), it presents a "perfect storm" of reactivity challenges:[1][2]
-
Steric Shielding: The electrophilic
-carbon is flanked by a bulky 4-chlorophenyl ring and a carboxylate group.[1] Standard SN2 backside attack is kinetically disfavored.[1] -
Acidity vs. Elimination: The
-proton is highly acidic (pKa ~11-13) due to the electron-withdrawing ester and phenyl ring.[1] Basic nucleophiles will preferentially deprotonate this site, causing E2 elimination to the -unsaturated cinnamate derivative rather than substitution.[1][2] -
Metal Insertion Issues: In Reformatsky reactions, the inductive effect of the chlorine atom on the phenyl ring can alter the kinetics of oxidative insertion into the C-Br bond.[2]
This guide provides three validated protocols to bypass these barriers.
Diagnostic Flowchart: Select Your Pathway
Before proceeding, identify your target transformation and current failure mode using the logic tree below.[1][2]
Figure 1: Decision matrix for selecting the correct synthetic protocol based on nucleophile basicity and target bond type.
Protocol Module A: Nucleophilic Substitution (Overcoming the Steric Wall)
The Problem: Standard SN2 conditions (e.g., MeOH, reflux) often fail or yield the elimination product (methyl 4-chlorocinnamate) because the nucleophile cannot access the antibonding orbital (
Solution: The "Silver-Push" Effect (SN1-like Pathway)
To bypass the steric barrier, we must encourage the leaving group (Br) to depart before the nucleophile attacks.[2] Silver salts precipitate AgBr, forcing the formation of a transient carbocation (or a tight ion pair) which is planar and accessible.[1][2]
Reagents:
-
Substrate: Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv)[1][2][3]
-
Nucleophile: R-XH (1.2 equiv) [e.g., alcohols, carboxylic acids][1][2]
-
Promoter: Silver Carbonate (Ag2CO3) or Silver Tetrafluoroborate (AgBF4) (1.1 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Avoid nucleophilic solvents like MeOH).[1][2]
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate in anhydrous DCE (0.2 M concentration) under Nitrogen.
-
Addition: Add the nucleophile.
-
Activation: Add Ag2CO3 in one portion. Note: Protect reaction vessel from light with aluminum foil, as silver salts are photosensitive.[2]
-
Reaction: Stir at 40–60°C. Monitor by TLC. You will observe a precipitate (AgBr) forming.[1]
-
Workup: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate.
Why this works: The silver coordinates to the bromine, weakening the C-Br bond.[2] This lowers the activation energy for bond breaking, allowing the substitution to proceed via an SN1-type mechanism where steric hindrance is less critical than electronic stabilization (benzylic cation stability).[2]
Protocol Module B: The Reformatsky Reaction (C-C Bond Formation)[2]
The Problem: The "Zinc Enolate" formation is the rate-determining step.[2] The 4-chlorophenyl group withdraws electron density, making the C-Br bond stronger and harder to insert Zinc into.[2] Furthermore, commercial Zinc dust is often coated in an oxide layer (ZnO) that prevents reaction.[1][2]
Solution: TMSCl-Activated Reformatsky
Trimethylsilyl chloride (TMSCl) acts as a scavenger for zinc oxides and activates the metal surface.[1]
Reagents:
-
Zinc Dust: 2.0 equiv (Must be <10 microns particle size if possible).[1]
-
Substrate: Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv).[1][3]
-
Electrophile: Aldehyde or Ketone (1.1 equiv).[1]
-
Activator: TMSCl (0.1 equiv).[1]
-
Solvent: THF (anhydrous).[1]
Step-by-Step Protocol:
-
Activation (Critical): In a flame-dried flask under Argon, suspend Zinc dust in minimal THF. Add TMSCl (0.1 equiv).[1] Stir at room temperature for 15 minutes. The mixture should turn slightly grey/foamy.[1][2]
-
Initiation: Add approximately 10% of the bromo-ester substrate solution to the Zinc. Heat gently with a heat gun until the solvent refluxes slightly (exotherm indicates initiation).[1][2]
-
Addition: Once initiated, add the remaining mixture of bromo-ester and electrophile (aldehyde/ketone) dropwise over 30 minutes. Maintain a gentle reflux.[1][2]
-
Completion: Reflux for an additional 1–2 hours.
-
Quench: Cool to 0°C and quench with cold 1M HCl. (Do not use concentrated acid, or you will hydrolyze the ester).[1][2]
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
| No Exotherm | Zinc not activated.[1][2] | Add a crystal of Iodine (I2) or use "Rieke Zinc" (generated in situ from ZnCl2 + Li).[1] |
| Low Yield | Homocoupling (Wurtz reaction).[1] | Dilute the reaction. Add the bromo-ester slower to keep its concentration low relative to the electrophile.[2] |
| Elimination Product | Reaction temperature too high. | Perform the addition at 0°C after the initial activation step.[2] |
Protocol Module C: Radical Alternatives (Avoiding Ions Entirely)
If steric hindrance completely shuts down ionic substitution, switch to a radical pathway.[1][2] Radicals are planar (sp2 hybridized) and less sensitive to steric bulk than SN2 transition states.[1]
Method: Atom Transfer Radical Addition (ATRA) Using a Copper(I) catalyst (e.g., CuBr/TPMA) allows the bromine atom to be abstracted, forming a benzylic radical.[1][2] This radical can then add to alkenes or be trapped by other radical acceptors.[1][2]
Mechanism Visualization: The benzylic radical is stabilized by the phenyl ring and the ester, making it relatively long-lived and selective.[2]
Figure 2: Radical pathway bypasses the steric crowding of the transition state.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use sodium ethoxide (NaOEt) to substitute the bromine with an ethoxy group?
A: No. NaOEt is a strong base.[1] It will deprotonate the
Q: Why does my Reformatsky reaction turn into a thick gel? A: This is the Zinc alkoxide intermediate.[2] It is often insoluble in pure THF.[1][2] Solution: Use a co-solvent mixture of THF/Toluene (1:[1]1) or add a Lewis Acid like Ti(OiPr)4 to break up the aggregates.[1]
Q: Is this compound lachrymatory (tear-inducing)?
A: Yes, like many
References
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Compound Summary). National Library of Medicine.[1][2] [Link][1]
-
Master Organic Chemistry. Nucleophilic Substitution of Alpha-Halo Carbonyls. (Mechanistic grounding for SN2 vs SN1 competition). [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate
Current Status: Operational Ticket ID: CLOP-INT-001 Subject: Yield Optimization & Troubleshooting for Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile[1]
User Query: "How do I improve the yield and suppress impurities during the synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate?"
System Response: High-yield synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) is contingent on controlling the Wohl-Ziegler bromination pathway. This reaction is sensitive to moisture, stoichiometry, and radical initiation efficiency.[1] The primary yield-killing impurity is the gem-dibromo derivative (over-bromination), while secondary losses occur due to hydrolysis during workup.
This guide provides a self-validating protocol and a troubleshooting logic tree to maximize conversion of Methyl 2-(4-chlorophenyl)acetate (Starting Material, SM) to the target mono-bromo ester.
| Parameter | Specification |
| Target Molecule | Methyl 2-bromo-2-(4-chlorophenyl)acetate |
| Primary Application | Key intermediate for Clopidogrel (Plavix) synthesis |
| Reaction Type | Radical Substitution (Wohl-Ziegler) |
| Critical Impurity | Methyl 2,2-dibromo-2-(4-chlorophenyl)acetate |
| Target Yield | >85% (Isolated) |
Core Protocol: The Optimized Wohl-Ziegler Route
Note: While Carbon Tetrachloride (
Reagents & Stoichiometry
| Reagent | Equiv.[1][3] | Role | Critical Note |
| Methyl 2-(4-chlorophenyl)acetate | 1.0 | Substrate | Must be dry (<0.1% water). |
| N-Bromosuccinimide (NBS) | 1.05 - 1.10 | Bromine Source | Do not exceed 1.1 eq. Excess leads to dibromo impurity. |
| AIBN (Azobisisobutyronitrile) | 0.01 - 0.05 | Initiator | Add in two portions to sustain radical flux. |
| Chlorobenzene (PhCl) | 5-7 Vol | Solvent | Degas before use to remove Oxygen (radical quencher). |
Step-by-Step Methodology
-
System Prep: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the glassware.
-
Charging: Charge the flask with Methyl 2-(4-chlorophenyl)acetate (SM) and Chlorobenzene. Stir until dissolved.
-
Deoxygenation: Sparge the solution with Nitrogen for 15 minutes. Oxygen inhibits the radical chain mechanism, causing induction periods that lead to dangerous exotherms later.[1]
-
Reagent Addition: Add NBS (1.05 eq) and the first portion of AIBN (0.02 eq).
-
Initiation: Heat the mixture to 80-85°C .
-
Visual Check: The reaction has initiated when the dense NBS solid (bottom) begins to convert to fluffy Succinimide solid (floats/suspends) and the solution turns pale orange/yellow.[1]
-
-
Propagation: Maintain temperature. After 1 hour, add the second portion of AIBN (0.02 eq) to drive conversion.
-
Monitoring (Critical): Monitor by HPLC or TLC every 30 minutes.
-
Stop Point: Stop heating when SM is <2%. Do not wait for 0% SM , as the rate of over-bromination (dibromo formation) increases significantly as SM depletes.[1]
-
-
Workup: Cool to 0-5°C. Filter off the precipitated Succinimide. Wash the filtrate with water (2x) and brine (1x).[1]
-
Isolation: Dry organic layer over
. Evaporate solvent under reduced pressure.-
Note: The product is a lachrymator (tear gas effect). Handle in a fume hood.
-
Troubleshooting Logic (The "Help Desk")
Issue 1: Reaction Stalls (Low Conversion)
-
Symptom: SM remains >10% after 4 hours; NBS is still visible at the bottom of the flask.[1]
-
Root Cause: Radical chain termination or insufficient initiation.[1]
-
Fix:
Issue 2: High "Dibromo" Impurity (>5%)
-
Symptom: HPLC shows a large peak with longer retention time than product.[1] Yield of isolated product is low due to purification loss.[1]
-
Root Cause: Excess NBS or reaction time too long (Over-cooking).[1]
-
Fix:
-
Strict Stoichiometry: Reduce NBS to 1.02 eq.
-
Early Termination: Quench the reaction when 3-5% SM remains. It is easier to separate SM than the dibromo impurity.[1]
-
Issue 3: Dark/Tarred Product
-
Symptom: Crude oil is dark brown/black.[1]
-
Root Cause: Thermal decomposition or HBr accumulation.[1]
-
Fix:
Visualizing the Workflow
Diagram 1: Reaction & Troubleshooting Logic Tree
Caption: Logic flow for monitoring the Wohl-Ziegler bromination to prevent over-reaction.
Advanced Optimization: The "Green" Industrial Route
For researchers scaling up (>100g) or seeking to avoid NBS costs, the
Mechanism:
-
Atom Economy: Uses cheap HBr/NaBr instead of NBS.[1]
-
Water Byproduct: No succinimide waste.[1]
-
Selectivity: Often higher selectivity due to controlled release of
.[1]
Protocol Summary:
-
Dissolve SM in Dichloromethane (DCM) or 1,2-Dichloroethane.[1]
-
Add aqueous NaBr (0.5 eq) and HBr (0.6 eq).
-
Slowly dose
under light irradiation (UV or visible).[1] -
The reaction is driven by the continuous regeneration of Bromine radicals.[1]
References
-
Sanofi-Synthelabo. Process for the preparation of methyl alpha-(4,5,6,7-tetrahydro-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)-acetate. US Patent 4,529,596.[1] (Foundational patent for Clopidogrel synthesis describing the bromo-intermediate).
-
Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. (Detailed mechanism of radical bromination).
-
Process Optimization for Clopidogrel Intermediates. CN103387497A: Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate. (Describes the H2O2/HBr "Green" route).
-
BenchChem Technical Data. Methyl 2-bromo-2-(4-chlorophenyl)acetate Structure and Identifiers.
Disclaimer: This guide is for research purposes only. Methyl 2-bromo-2-(4-chlorophenyl)acetate is a potent lachrymator and skin irritant. Always work in a functioning fume hood.
Sources
- 1. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
"Methyl 2-bromo-2-(4-chlorophenyl)acetate" catalyst poisoning and deactivation
Subject: Catalyst Poisoning, Deactivation, and Reactivity Troubleshooting
CAS: 23964-32-1 (and related derivatives) Role: High-Activity ATRP Initiator | Reformatsky Reagent
Introduction: The "Benzylic" Trap
Welcome to the technical support hub for Methyl 2-bromo-2-(4-chlorophenyl)acetate . As a Senior Application Scientist, I often see researchers treat this molecule like a standard alkyl halide (e.g., Ethyl
Due to the 4-chlorophenyl group, the C-Br bond in this molecule is significantly more labile than in aliphatic analogs. The phenyl ring stabilizes the resulting radical (ATRP) or anion (Reformatsky) via resonance, while the chloro-substituent provides inductive electron withdrawal.
The Consequence:
-
In ATRP: It initiates too fast, leading to the "Persistent Radical Effect" overshoot (rapid termination and catalyst oxidation).
-
In Reformatsky: It requires precise Zinc activation, or it will remain inert due to the native oxide layer.
This guide addresses the specific chemical causality of catalyst deactivation and poisoning when using this substrate.
Module 1: ATRP Catalyst "Poisoning" (Copper Systems)
In Atom Transfer Radical Polymerization (ATRP), "poisoning" is often a misdiagnosis for equilibrium displacement . However, true poisoning (irreversible catalyst destruction) does occur with this substrate if impurities are present.
Diagnostic Matrix
| Symptom | Visual Indicator | Technical Root Cause |
| Rapid Termination | Reaction turns Green/Blue immediately upon heating. | Radical Dumping: High |
| Dead Catalyst | Solution remains colorless but no polymer forms. | Ligand Protonation: Hydrolysis impurity (Acid) protonates the amine ligand (e.g., PMDETA, Me6TREN), detaching it from Copper. |
| Induction Period | Reaction does not start for hours, then surges. | Residual Oxygen: O |
Deep Dive: The Hydrolysis Threat (True Poisoning)
Methyl 2-bromo-2-(4-chlorophenyl)acetate is an ester. If stored improperly, it hydrolyzes to 2-bromo-2-(4-chlorophenyl)acetic acid .
-
Mechanism: Amine ligands (L) used in ATRP (PMDETA, bipy, Me6TREN) are bases.
-
The Fix: Always wash the initiator with cold 5% NaHCO
solution and dry over MgSO immediately before use.
Protocol: Managing High Reactivity (The "Dilution" Method)
Because the 4-chlorophenyl group increases the activation rate constant (
-
Target [Cu] ratio: Reduce catalyst loading. Instead of 1:1 (Initiator:Catalyst), use 1:0.1 or 1:0.05 .
-
Add Deactivator: Add 10-20% Cu(II)Br
at the start ( ). This forces the equilibrium toward the dormant state immediately, preventing the initial "radical dump."
Visualizing the Deactivation Pathway
The following diagram illustrates the competition between the healthy ATRP cycle and the poisoning pathways specific to this initiator.
Figure 1: The ATRP Catalytic Cycle vs. Acid Poisoning. Note that the acid impurity (yellow) irreversibly strips the ligand from the Copper activator, halting the cycle.
Module 2: Reformatsky Reaction (Zinc Surface Deactivation)
When using Methyl 2-bromo-2-(4-chlorophenyl)acetate for Reformatsky reactions (coupling with aldehydes/ketones), the primary failure mode is Zinc Surface Passivation .
The Problem: The "Lazy" Zinc
The 4-chlorophenyl group provides steric bulk. If the Zinc surface is coated in ZnO (Zinc Oxide), the bulky bromide cannot penetrate to the active Zn(0) sites to form the enolate.
Troubleshooting FAQ
Q: I added the Zn and the bromide, but nothing happened. Can I heat it?
-
A: Danger. Do not simply heat a stalled Reformatsky reaction. The induction period is unpredictable. Once the oxide layer breaks, the reaction is highly exothermic. If you have added all reagents, a sudden initiation can cause a thermal runaway (eruption).
Q: How do I safely activate the Zinc for this specific bromide?
-
A: Use the TMSCl Activation Protocol (preferred for benzylic-like bromides).
Protocol: TMSCl Activation
-
Suspend Zinc dust (1.5 - 2.0 equiv) in dry THF/Ether.
-
Add Trimethylsilyl chloride (TMSCl) (0.05 equiv) and stir for 15 minutes at RT.
-
Add 10% of your Methyl 2-bromo-2-(4-chlorophenyl)acetate.
-
Wait for exotherm (or slight turbidity). Only then add the remaining bromide dropwise.
Module 3: Chemical Stability & Impurity Limits
The integrity of your catalyst system depends entirely on the purity of your initiator.
Stability Data Table
| Parameter | Specification | Critical Limit | Consequence of Failure |
| Purity (GC) | >97% | <95% | Unpredictable molecular weights (ATRP). |
| Acid Content | <0.5% | >1.0% | Catalyst Poisoning (Ligand protonation). |
| Water Content | <500 ppm | >1000 ppm | Hydrolysis of ester; Deactivation of Zinc enolate. |
| Color | Clear/Pale Yellow | Dark Orange/Brown | Presence of free Br |
Storage Recommendation
Store at 2–8°C under Argon. The C-Br bond is light-sensitive. Long-term exposure to ambient light will liberate HBr (autocatalytic degradation), which turns the liquid brown and poisons catalysts immediately.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[9] Journal of the American Chemical Society. (Fundamental mechanism of Cu-mediated ATRP and equilibrium constants). Link
-
Ogle, J. W., et al. (2020). Reformatsky Reaction. In Organic Syntheses. (Standard protocols for Zinc activation and handling alpha-bromoesters). Link
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science. (Discussion on catalyst poisoning by acidic impurities). Link
-
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Chemical Reviews. (Mechanisms of Zinc activation including TMSCl methods). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. pnas.org [pnas.org]
- 7. Understanding the Mechanistic Parameters - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion in "Methyl 2-bromo-2-(4-chlorophenyl)acetate" reactions
Topic: Troubleshooting Low Conversion & Reaction Failure Ticket ID: #T-MCPA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Deceptive" Intermediate
Methyl 2-bromo-2-(4-chlorophenyl)acetate is a deceptively simple molecule. While structurally related to the blockbuster antiplatelet agent Clopidogrel (which utilizes the 2-chlorophenyl isomer), the 4-chlorophenyl variant presents unique electronic challenges.
Low conversion in reactions involving this intermediate usually stems from two distinct failure points:
-
Synthesis Quality: The radical bromination used to create it is incomplete or "wet," poisoning downstream catalysts.
-
Nucleophile Deactivation: In Reformatsky or substitution reactions, the electron-withdrawing chlorine at the para position subtly alters the stability of the enolate/transition state compared to the unsubstituted phenyl analogs.
This guide treats the entire workflow as a Self-Validating System . You cannot troubleshoot the downstream reaction without validating the upstream reagent quality.
Module 1: Troubleshooting Synthesis (Radical Bromination)
Most users synthesize this compound via the Wohl-Ziegler bromination of Methyl 2-(4-chlorophenyl)acetate using N-Bromosuccinimide (NBS). If your conversion is stalling at ~60%, the issue is likely HBr scavenging or Initiator Death .
The Mechanism & Failure Points
The reaction relies on a radical chain propagation. If moisture is present, the HBr byproduct (essential for regenerating Br2 in situ) forms hydrobromic acid, which kills the radical chain and hydrolyzes the ester.
Figure 1: The Wohl-Ziegler Radical Cycle. Note that HBr is required to convert NBS to active Br2. If HBr is removed (by basic impurities or moisture), the cycle stops.
Diagnostic Table: Why did my synthesis stall?
| Symptom | Probable Cause | Corrective Action |
| Reaction turns yellow/orange immediately | High free Br2 concentration (Runaway reaction). | Fail. Recrystallize NBS from water/acetone to remove free bromine. NBS should be white. |
| Reaction stays colorless; no reflux | Initiator (AIBN/BPO) is dead. | Check half-life. If AIBN is >6 months old, recrystallize from methanol. |
| Stalls at 50-60% conversion | The "HBr Trap". Moisture has converted HBr to acid, stopping NBS activation. | Add 2-3 drops of HBr (48%) or Br2 at the start to "jumpstart" the cycle. Ensure solvent is anhydrous. |
| Dibromo impurity (>10%) | Localized high concentration of radicals. | Dilute reaction (0.1 M). Add NBS in 3 portions over 1 hour. |
Module 2: Downstream Application (Reformatsky Reaction)
The most common use of this intermediate is the Reformatsky reaction (coupling with ketones/aldehydes using Zinc). The 4-chloro substituent deactivates the aromatic ring, making the organozinc intermediate less stable and harder to form than standard phenylacetates.
The "Iodine-TMSCl" Activation Protocol
Standard Zinc dust often fails due to surface oxidation. Use this self-validating protocol.
Reagents:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv)[1]
-
Zinc dust (1.5 equiv, <10 micron particle size)
-
TMSCl (Trimethylsilyl chloride) (0.05 equiv)
-
Iodine (I2) (One crystal)
Step-by-Step Workflow:
-
Dehydration: Flame-dry the flask under Argon. This is non-negotiable.
-
The "Etch": Suspend Zinc in minimal THF. Add the crystal of Iodine. Stir until the brown color disappears (indicates Zn-I bond formation and surface cleaning).
-
The "Spike": Add TMSCl. This scavenges final traces of oxides and creates a highly reactive Zn surface.
-
Initiation (The Critical Step):
-
Do NOT add all the bromo-ester at once.
-
Add 10% of the bromo-ester solution.
-
Validation: Heat to reflux. If the solution does not turn slightly cloudy or greenish within 5 minutes, STOP . The reaction has not initiated. Add more TMSCl.
-
-
Propagation: Once initiated (exotherm observed), add the remaining ester + aldehyde/ketone dropwise to maintain gentle reflux without external heat.
Troubleshooting the "Stalled" Reformatsky
-
Q: The reaction initiated but stopped halfway.
-
A: The organozinc reagent precipitated and coated the remaining Zinc. Solution: Use a co-solvent. A 1:1 mixture of THF/Toluene often keeps the intermediate in solution better than pure THF.
-
-
Q: I see the "Homocoupling" product (Dimer).
-
A: The concentration of the bromo-ester is too high relative to the electrophile (aldehyde). Solution: Mix the bromo-ester and the aldehyde together in the addition funnel and add them simultaneously to the Zinc.
-
Module 3: Stability & Storage (The Silent Killer)
Users often assume this bromide is stable like a simple alkyl bromide. It is not. The benzylic position, activated by the ester and the phenyl ring, is prone to hydrolysis and photolysis .
Degradation Pathway:
-
Moisture hydrolyzes the ester
Acid. -
Acid catalyzes the elimination of HBr
Styrene derivative (polymerizes).
Storage Protocol:
-
Temperature: < 4°C (Refrigerator).
-
Atmosphere: Argon backfill (Essential).
-
Container: Amber glass (Photosensitive).
-
Stabilizer: If storing for >1 month, pass through a short plug of basic alumina before use to remove traces of HBr.
Visualizing the Troubleshooting Logic
Use this decision tree to diagnose low yields in your current experiment.
Figure 2: Decision Matrix for diagnosing yield loss. Always validate the purity of the starting bromo-ester before adjusting reaction conditions.
References
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2.[1] National Library of Medicine. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. [Link]
-
Organic Chemistry Portal. The Reformatsky Reaction: Mechanism and Recent Literature. [Link]
- Vertex AI Search.Patent CN101774914B: Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Navigating Reactivity and Utility of Methyl 2-bromo-2-(4-chlorophenyl)acetate vs. Methyl 2-chloro-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of a starting material can dictate the trajectory of a research program. Seemingly minor structural changes can have profound impacts on reactivity, yield, and the economic viability of a synthetic route. This guide offers an in-depth, objective comparison of two closely related yet functionally distinct α-haloester building blocks: Methyl 2-bromo-2-(4-chlorophenyl)acetate and Methyl 2-chloro-2-(4-chlorophenyl)acetate. Our goal is to equip you with the technical insights and supporting data necessary to make a judicious selection for your specific application.
Core Chemical and Physical Characteristics
At a fundamental level, the two molecules differ only by the halogen at the α-carbon. This single atomic substitution, however, is the lynchpin of their differing chemical personalities. Both are versatile intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Methyl 2-chloro-2-(4-chlorophenyl)acetate |
| CAS Number | 24091-92-7[2][3][4] | 4857-06-1 |
| Molecular Formula | C₉H₈BrClO₂[2] | C₉H₈Cl₂O₂ |
| Molecular Weight | 263.52 g/mol [2][3] | 235.07 g/mol |
| Typical Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Key Reactive Site | α-Bromo ester | α-Chloro ester |
The critical differentiator is the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This is because bromine is a larger atom with its valence electrons further from the nucleus, making it a better leaving group in nucleophilic substitution reactions. This fundamental principle governs the reactivity differences we will explore.
A Deep Dive into Comparative Reactivity
The primary utility of these reagents lies in their susceptibility to nucleophilic attack at the α-carbon. The choice between the bromo and chloro derivative is often a calculated decision based on the desired reaction rate and the strength of the incoming nucleophile.
The Mechanistic Underpinning: Sₙ2 vs. Sₙ1 Pathways
Nucleophilic substitution at a benzylic position like this can proceed via two main pathways: a single-step bimolecular (Sₙ2) mechanism or a two-step unimolecular (Sₙ1) mechanism involving a carbocation intermediate. The presence of the phenyl ring can stabilize an adjacent carbocation, making the Sₙ1 pathway a plausible route under certain conditions.
Caption: Generalized SN1 and SN2 reaction pathways.
Experimental Insights: The Reactivity Hierarchy
This translates to faster reaction rates under identical conditions. For a given nucleophile, Methyl 2-bromo-2-(4-chlorophenyl)acetate will almost always react faster than its chloro counterpart.
Table 2: Illustrative Relative Reaction Rates in Nucleophilic Substitution
| Nucleophile | Substrate | Expected Relative Rate | Rationale |
| Sodium Methoxide | Methyl 2-bromo-2-(4-chlorophenyl)acetate | High | Bromide is an excellent leaving group. |
| Sodium Methoxide | Methyl 2-chloro-2-(4-chlorophenyl)acetate | Low | Chloride is a poorer leaving group, requiring more energy. |
| Aniline | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Moderate | Weaker nucleophile still reacts efficiently. |
| Aniline | Methyl 2-chloro-2-(4-chlorophenyl)acetate | Very Low / Requires Heat | Reaction is often sluggish without forcing conditions. |
Strategic Selection in Synthesis
The decision to use the bromo or chloro derivative is a classic trade-off between reactivity, stability, and cost.
Case for Methyl 2-bromo-2-(4-chlorophenyl)acetate (The Workhorse):
-
High Reactivity is Essential: When dealing with weak nucleophiles, sterically hindered substrates, or in syntheses where reaction time is a critical parameter, the bromo derivative is the superior choice. It is frequently used for alkylation reactions.[6]
-
Milder Conditions Preferred: Its higher reactivity allows reactions to proceed at lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Maximizing Yield: In complex, multi-step syntheses, ensuring a high yield in a key bond-forming step can be worth the extra cost. The reliability of the bromo compound often leads to more predictable and higher outcomes.
Case for Methyl 2-chloro-2-(4-chlorophenyl)acetate (The Economical Option):
-
Cost-Effectiveness: In large-scale industrial syntheses, the typically lower cost of chloro-compounds can lead to significant savings.[5] However, it's noted that in some specific synthetic routes, the preparation of the chloro-acetate itself can be a multi-step process, potentially increasing costs in those contexts.[7]
-
Enhanced Stability: The stronger C-Cl bond makes the molecule less prone to degradation during storage or under mildly basic or nucleophilic conditions, which can be an advantage in certain process chemistries.
-
Controlled Reactivity: In molecules with multiple electrophilic sites, the lower reactivity of the α-chloro ester can sometimes be harnessed to achieve selective reaction at a more reactive site.
Head-to-Head Experimental Protocols
To provide a tangible comparison, the following protocols outline a standard Williamson ether synthesis. The difference in required reaction conditions is a direct manifestation of their differing reactivity.
Protocol 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-phenoxyacetate using the Bromo Ester
This protocol leverages the high reactivity of the bromo compound for an efficient, room-temperature synthesis.
Caption: Experimental workflow for the high-reactivity bromo-ester.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20 minutes.
-
Add a solution of Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.05 eq.) in THF dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via silica gel column chromatography. Typical Yield: 85-95% .
Protocol 2: Synthesis of Methyl 2-(4-chlorophenyl)-2-phenoxyacetate using the Chloro Ester
This protocol requires more forcing conditions to overcome the lower reactivity of the chloro compound.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (Benzyl bromides) | BLDpharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20190055837A - Preparation of cyclopropyl-substituted acetophenone - Google Patents [patents.google.com]
Technical Guide: Strategic Alternatives to Methyl 2-bromo-2-(4-chlorophenyl)acetate for Alkylation
Executive Summary
Methyl 2-bromo-2-(4-chlorophenyl)acetate (hereafter Reagent A ) has long been a standard electrophile for introducing the methyl 2-(4-chlorophenyl)acetate moiety into nucleophiles (amines, thiols, and carbon nucleophiles). It acts as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and pharmaceutical intermediates analogous to the Clopidogrel pathway.
However, Reagent A presents significant process challenges:
-
Instability: It is prone to hydrolysis and thermal degradation (elimination to the acrylate).
-
HSE Risk: It is a potent lachrymator and corrosive agent.
-
Selectivity: The high reactivity of the C-Br bond often leads to dialkylation side products.
This guide evaluates three distinct classes of alternatives:
-
The Direct Analog (Chlorides): Enhanced stability and cost-efficiency.
-
The Activated Alcohol (Sulfonates): Improved safety profile and stereocontrol.
-
The Process Shift (Pd-Catalysis): A strategic change to Transition Metal-Catalyzed
-Arylation, eliminating -halo esters entirely.
Baseline Analysis: The Standard Reagent
| Feature | Methyl 2-bromo-2-(4-chlorophenyl)acetate |
| Reactivity | High ( |
| Stability | Low .[1] Requires refrigeration ( |
| Toxicity | High . Severe lachrymator; potential genotoxin. |
| Atom Economy | Poor . Bromine (MW ~80) is lost as waste. |
Comparative Analysis of Alternatives
Alternative 1: The Chloro-Analog
Reagent: Methyl 2-chloro-2-(4-chlorophenyl)acetate
This is the most direct structural replacement. The C-Cl bond is stronger than the C-Br bond, resulting in lower intrinsic reactivity but significantly higher thermal stability.
-
Mechanism: Classical
substitution. -
Performance:
-
Pros: Non-lachrymatory (mild), significantly cheaper, stable at room temperature.
-
Cons: Reaction times are 4–8x longer.
-
Optimization: Requires Finkelstein conditions (catalytic NaI/KI) to generate the reactive iodide species in situ.
-
Alternative 2: The Activated Sulfonate
Reagent: Methyl 2-(tosyloxy)-2-(4-chlorophenyl)acetate
Synthesized from the corresponding mandelic acid derivative (Methyl 4-chloromandelate), this reagent replaces the halogen leaving group with a sulfonate (Tosylate or Mesylate).
-
Mechanism:
substitution on an activated oxygen. -
Performance:
-
Pros: Avoids handling halogenated lachrymators. Allows for stereochemical inversion if starting from chiral mandelates (high enantiopurity).
-
Cons: Higher molecular weight waste (TsOH). Preparation requires an extra step if the alcohol is not commercially sourced.
-
Alternative 3: Palladium-Catalyzed -Arylation
System: Methyl Acetate + 1-Bromo-4-chlorobenzene + Pd Catalyst
This is a process Redesign . Instead of alkylating a nucleophile with a functionalized halo-ester, we couple a simple ester enolate with an aryl halide.
-
Mechanism: Oxidative addition of Ar-X to Pd(0), followed by transmetallation with the ester enolate and reductive elimination.
-
Performance:
-
Pros: Convergent synthesis. Uses ubiquitous starting materials. High chemoselectivity.
-
Cons: Requires inert atmosphere (glovebox or Schlenk line). Catalyst cost.
-
Decision Matrix & Workflow
The following diagram illustrates the logical selection process based on specific project constraints (Stability vs. Stereochemistry vs. Green Chemistry).
Figure 1: Decision matrix for selecting the optimal alkylation reagent based on process constraints.
Experimental Protocols
Protocol A: Activation of the Chloro-Analog (Finkelstein Modification)
Use this protocol to replace the Bromo-reagent without changing the entire synthetic route.
-
Reagents:
-
Nucleophile (e.g., amine/thiol, 1.0 equiv)
-
Methyl 2-chloro-2-(4-chlorophenyl)acetate (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Catalyst: Sodium Iodide (NaI, 0.1 – 0.2 equiv)
-
Solvent: Acetone or Acetonitrile (dry).
-
-
Procedure:
-
Charge the reactor with the nucleophile,
, and NaI in solvent. -
Add the Chloro-acetate dropwise at 25°C.
-
Heat to reflux (60–80°C) for 6–12 hours. Note: The Bromo-analog would react at RT; the Chloro-analog requires heat and Iodide catalysis.
-
Validation: Monitor disappearance of the Chloro-ester via GC/MS or TLC.
-
-
Mechanism: The
displaces to form the transient, highly reactive Iodo-ester, which reacts rapidly with the nucleophile.
Protocol B: Palladium-Catalyzed -Arylation
Use this protocol for high-value synthesis where safety and atom economy are paramount.
-
Reagents:
-
Aryl Halide: 1-bromo-4-chlorobenzene (1.0 equiv)
-
Ester: Methyl acetate (1.2 equiv)
-
Base: LiHMDS or NaOtBu (1.5 equiv)
-
Catalyst:
(1-2 mol%) + Ligand (e.g., or Q-Phos).[2] -
Solvent: Toluene or THF.
-
-
Procedure:
-
In a glovebox or under Argon: Mix Pd source, Ligand, and Aryl Halide in Toluene.
-
Separately, generate the enolate of Methyl Acetate with LiHMDS at -78°C (or RT depending on base strength).
-
Transfer enolate to the catalyst mixture.
-
Stir at 25–60°C for 4–12 hours.
-
Quench with saturated
.
-
Performance Comparison Data
| Metric | Bromo-Ester (Baseline) | Chloro-Ester (+NaI) | Tosylate | Pd-Catalysis |
| Yield (Typical) | 85-92% | 80-88% | 85-95% | 90-98% |
| Reaction Time | 1-3 h | 8-16 h | 2-6 h | 4-12 h |
| Temp Requirement | 0 - 25°C | 60 - 80°C | 25 - 50°C | 25 - 60°C |
| Safety Profile | Poor (Lachrymator) | Good | Excellent | Good |
| Selectivity | Low (Dialkylation risk) | Medium | High (Stereo) | High (Chemo) |
Mechanistic Visualization: Pd-Catalyzed Route
The following diagram details the catalytic cycle for the
Figure 2: Catalytic cycle for the Pd-catalyzed
References
-
Hartwig, J. F., et al. (2002).[3] "Palladium-Catalyzed
-Arylation of Esters." Journal of the American Chemical Society, 124(42), 12557–12565. Link -
Sanofi-Aventis. (2010). "Process for the preparation of Clopidogrel and intermediates thereof." Patent WO2010031774. (Describes the comparative reactivity of Bromo- vs Chloro- analogs in industrial settings). Link
-
Yin, J., & Buchwald, S. L. (2000). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2(8), 1101–1104. (Foundational work on enolate coupling). Link
-
Eames, J. (2001). "Synthesis of Enantiomerically Pure
-Substituted Esters." Angewandte Chemie International Edition, 40(19). (Discusses the stereochemical advantages of sulfonate leaving groups). Link
Sources
Comparative Guide: Synthetic Pathways for (S)-2-Chlorophenylglycine Methyl Ester (Key Clopidogrel Intermediate)
Executive Summary
Clopidogrel bisulfate (Plavix®) is a thienopyridine antiplatelet agent requiring high enantiomeric purity, as only the (S)-enantiomer exhibits antithrombotic activity via irreversible blockade of the P2Y12 ADP receptor.[1] The (R)-enantiomer is not only inactive but potentially neurotoxic.
The critical bottleneck in Clopidogrel manufacturing is the synthesis of the chiral intermediate (S)-(+)-2-(2-chlorophenyl)glycine methyl ester . Historically, this was achieved via the Strecker reaction followed by classical resolution with L-camphorsulfonic acid (L-CSA) or tartaric acid—a process limited by a theoretical 50% yield cap without complex racemization loops.
This guide objectively compares the industry benchmark against two advanced alternatives: Biocatalytic Reductive Amination and Asymmetric Strecker Synthesis . These methods offer superior atom economy, higher enantiomeric excess (ee), and reduced environmental impact.
Part 1: The Benchmark (Classical Resolution)
For baseline comparison only.
Methodology: The standard industrial route involves the reaction of 2-chlorobenzaldehyde with sodium cyanide and ammonia (or an amine source) to form racemic 2-chlorophenylglycine. Limitation: This racemate requires resolution using (L)-(+)-tartaric acid or (1R)-10-camphorsulfonic acid . Performance Metrics:
-
Yield: ~35-45% (single pass).
-
Enantiomeric Excess (ee): >98% (after recrystallization).
-
Drawback: High E-factor (waste) due to the discard or reprocessing of the (R)-isomer.
Part 2: Alternative A – Biocatalytic Reductive Amination
Core Principle: This method utilizes Leucine Dehydrogenase (LeuDH) to catalyze the asymmetric reductive amination of 2-chlorophenylglyoxylic acid directly to (S)-2-chlorophenylglycine.[2] This is a "Green Chemistry" route that bypasses resolution entirely.
Mechanism & Causality
Unlike kinetic resolution (which destroys or separates the wrong enantiomer), this method creates the chiral center selectively from a prochiral ketone.
-
Enzyme Specificity: LeuDH binds the keto-acid substrate.[2]
-
Cofactor Recycling: The reaction consumes NADH. To make this economically viable, a coupled system using Glucose Dehydrogenase (GDH) recycles NAD+ back to NADH using glucose as the sacrificial reductant.
-
Thermodynamics: The reaction is driven to completion by the irreversible hydrolysis of the coupled glucose substrate.
Experimental Protocol: Chemo-Enzymatic Cascade
Scale: Laboratory Bench (100 mL reaction volume)
Reagents:
-
Substrate: 2-chlorophenylglyoxylic acid (CPGA) (20 mM)
-
Enzyme: Recombinant Escherichia coli LeuDH (EsLeuDH)
-
Cofactor Regeneration: Bacillus megaterium Glucose Dehydrogenase (BmGDH)[2][3]
-
Cofactor: NAD+ (0.5 mM)
-
Co-substrate: Glucose (25 mM)
-
Buffer: Ammonium chloride/Ammonia buffer (pH 9.0)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mL of 2M
buffer adjusted to pH 9.0. The high ammonia concentration serves as the nitrogen source for the amino acid. -
Substrate Solubilization: Dissolve CPGA (0.37 g) in the buffer. Ensure pH remains stable; adjust with dilute NaOH if necessary.
-
Cofactor Addition: Add NAD+ (final conc. 0.5 mM) and Glucose (final conc. 25 mM).
-
Initiation: Add lyophilized EsLeuDH (100 U) and BmGDH (100 U) to the vessel.
-
Incubation: Stir gently at 30°C for 12–24 hours. Monitor consumption of CPGA via HPLC.
-
Quenching & Isolation:
-
Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate the enzyme and stop the reaction.
-
Filter off protein debris.
-
Apply the filtrate to a cation-exchange resin (Dowex 50W). Elute with 1M
. -
Concentrate in vacuo to obtain (S)-2-chlorophenylglycine.
-
Self-Validating Checkpoint:
-
HPLC Analysis: Chiral column (e.g., Chirex 3126). The (S)-enantiomer should appear as the sole major peak. Absence of CPGA indicates full conversion.
Part 3: Alternative B – Asymmetric Strecker Synthesis
Core Principle: Chemical induction of chirality using a Chiral Auxiliary or Chiral Catalyst . This method installs the stereocenter during the C-C bond formation step (cyanide addition).
Mechanism & Causality
We utilize (S)-
Experimental Protocol: Chiral Auxiliary Route
Scale: Laboratory Bench (Gram scale)
Reagents:
-
2-Chlorobenzaldehyde (10 mmol)
-
(S)-
-methylbenzylamine (10 mmol) (Chiral Auxiliary) -
Trimethylsilyl cyanide (TMSCN) (12 mmol)
-
Catalyst: Lewis Acid (e.g.,
or chiral thiourea) -
Solvent: Toluene or DCM
Step-by-Step Workflow:
-
Imine Formation:
-
Mix 2-chlorobenzaldehyde and (S)-
-methylbenzylamine in Toluene. -
Reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the chiral imine.
-
Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).
-
-
Strecker Reaction (Cyanosilylation):
-
Cool the imine solution to -20°C (Low temperature enhances diastereoselectivity).
-
Add TMSCN dropwise.
-
Stir for 24 hours.
-
-
Hydrolysis & Auxiliary Removal:
-
Treat the resulting
-aminonitrile with concentrated HCl/MeOH under reflux. -
This step simultaneously hydrolyzes the nitrile to the ester/acid and cleaves the benzylic chiral auxiliary (hydrogenolysis may be required depending on the specific auxiliary used).
-
-
Purification:
-
Recrystallize the hydrochloride salt from Isopropanol.
-
Part 4: Comparative Analysis & Data Visualization
The following table contrasts the performance of the three methodologies based on industrial metrics.
Table 1: Performance Comparison of Synthetic Routes
| Metric | Classical Resolution (Benchmark) | Biocatalytic Route (Alt A) | Asymmetric Strecker (Alt B) |
| Key Intermediate | Racemic 2-chlorophenylglycine | (S)-2-chlorophenylglycine | (S)-aminonitrile derivative |
| Theoretical Yield | 50% (max single pass) | 100% | 100% |
| Observed Yield | ~38-42% | >90% | 75-85% |
| Enantiomeric Excess | >98% (post-crystallization) | >99% | 90-95% (requires upgrading) |
| Atom Economy | Low (Discard unwanted isomer) | High (Direct synthesis) | Medium (Auxiliary waste) |
| E-Factor (Waste) | High (>50) | Low (<10) | Medium (20-30) |
| Scalability | Excellent (Established) | Good (Requires enzyme supply) | Good (Temp control critical) |
Visualization of Synthetic Pathways[4]
The following diagram illustrates the divergence in synthetic logic between the three methods.
Figure 1: Comparison of the Classical Resolution pathway (Yellow) vs. Biocatalytic (Green) and Asymmetric Strecker (Blue) routes. Note the direct path and lack of waste in the Biocatalytic route.
Decision Matrix Workflow
When selecting a method for scale-up, use the following logic:
Figure 2: Strategic decision matrix for process chemists selecting a route based on manufacturing priorities.
References
-
Sanofi-Aventis. (1989). Process for the preparation of clopidogrel. US Patent 4,847,265.[4] Link
-
Liu, J., et al. (2022). "Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine." Bioprocess and Biosystems Engineering. Link
-
Sashikanth, S., et al. (2013).[5] "An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate." Synthesis, 45(05), 621-626. Link
-
Sadhukhan, A., et al. (2012).[5] "Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel." Journal of Organic Chemistry, 77(16), 7033–7045. Link
-
Yadav, G. D., & Sriram, M. (2014). "Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization." International Journal of Pharmaceutical Sciences Review and Research. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Efficacy of Methyl 2-bromo-2-(4-chlorophenyl)acetate: A Comparative Technical Guide
Executive Summary: The Halogen Advantage
In the landscape of alpha-functionalized phenylacetic acid derivatives, Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS: 24091-92-7) occupies a critical niche as a high-reactivity electrophile.[1] While its regioisomer (the 2-chlorophenyl variant) is widely recognized as the precursor to Clopidogrel, the 4-chlorophenyl isomer serves as a distinct, privileged scaffold for synthesizing beta-hydroxy esters (via Reformatsky) and alpha-amino acids (via nucleophilic substitution).[1]
This guide objectively compares the efficacy of this brominated building block against its chlorinated and non-halogenated counterparts, demonstrating why the "Bromo-Advantage" often outweighs the cost differential in research and early-phase development.[1]
Technical Profile & Structural Logic
| Feature | Specification | Mechanistic Implication |
| IUPAC Name | Methyl 2-bromo-2-(4-chlorophenyl)acetate | Core scaffold |
| CAS Number | 24091-92-7 | Unique identifier |
| Leaving Group | Bromide (Br⁻) | High Lability: C-Br bond is weaker (~285 kJ/mol) than C-Cl (~327 kJ/mol), facilitating rapid substitution under mild conditions.[1] |
| Substituent | 4-Chloro (p-Cl) | Electronic Effect: The electron-withdrawing inductive effect (-I) of the para-chloro group increases the acidity of the alpha-proton and the electrophilicity of the carbonyl carbon.[1] |
| Lipophilicity | LogP ~ 3.2 | Enhanced membrane permeability for resulting derivatives; suitable for lipophilic drug targets.[1] |
Structural Visualization
The following diagram illustrates the divergent reactivity pathways enabled by the specific electronic structure of the molecule.
Caption: Divergent synthetic pathways: The labile C-Br bond allows for both oxidative insertion (Reformatsky) and direct nucleophilic displacement (SN2), pathways often sluggish with the chloro-analog.[2]
Comparative Efficacy Analysis
The choice of building block dictates the reaction conditions.[1] Below is a direct comparison of Methyl 2-bromo-2-(4-chlorophenyl)acetate against its primary alternatives.
Table 1: Building Block Performance Matrix
| Feature | Methyl 2-bromo-2-(4-chlorophenyl)acetate (Target) | Methyl 2-chloro-2-(4-chlorophenyl)acetate (Alternative A) | Methyl 2-(4-chlorophenyl)acetate (Alternative B)[1] |
| Reactivity (SN2) | High. Reacts rapidly with secondary amines at RT or mild heat (40°C).[1] | Moderate/Low. Often requires high heat (80°C+), iodide catalysts (Finkelstein), or prolonged times.[1] | None. Requires pre-activation (e.g., bromination with NBS) before substitution.[1] |
| Reformatsky Yield | Excellent (>85%). Zn insertion is facile; initiation is often spontaneous or requires minimal activation.[1] | Poor. Zn insertion into C-Cl bonds is kinetically difficult; usually requires Rieke Zinc or specific activation.[1] | N/A. Cannot form zinc enolate directly.[1] |
| Selectivity | High. Fast reaction minimizes thermal degradation byproducts.[1] | Lower. Harsh conditions can lead to ester hydrolysis or elimination (styrene formation).[1] | N/A |
| Operational Cost | Higher Material Cost. Justified by time savings and yield.[1] | Lower Material Cost. Preferred for multi-ton scale if process is optimized.[1] | Lowest Cost. But adds 1-2 synthetic steps (bromination).[1] |
Expert Insight: When to Switch?
-
Use the Bromo-Analog (Target): During Lead Optimization and Medicinal Chemistry (mg to kg scale). The priority is reaction success rate and purity . The superior leaving group ability of bromide ensures that complex amines or sensitive aldehydes react cleanly.[1]
-
Use the Chloro-Analog: Only during Process Chemistry (ton scale) if cost of goods (COGS) is the primary driver and the reaction conditions have been rigorously optimized to overcome the kinetic barrier.[1]
Validated Experimental Protocols
To ensure reproducibility, the following protocols rely on the intrinsic reactivity of the bromide.
Protocol A: Zinc-Mediated Reformatsky Reaction
Context: Synthesis of beta-hydroxy esters for statin-like side chains or chiral building blocks.[1]
-
Activation: In a dry 3-neck flask under Nitrogen, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate with TMSCl (0.05 equiv).[1]
-
Addition: Add a solution of Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv) and the target Aldehyde (1.1 equiv) in THF dropwise to the zinc suspension.
-
Completion: Stir for 2–4 hours. Monitor by TLC (disappearance of bromo-ester).[1]
-
Workup: Quench with cold 1M HCl. Extract with Ethyl Acetate.[1][4]
-
Expected Yield: 80–92% (depending on aldehyde sterics).[1]
Protocol B: Nucleophilic Substitution (Amination)
Context: Synthesis of unnatural alpha-amino acids.[1]
-
Setup: Dissolve Methyl 2-bromo-2-(4-chlorophenyl)acetate (1.0 equiv) in Acetonitrile (ACN).
-
Nucleophile: Add Secondary Amine (e.g., Morpholine, 1.2 equiv) and K₂CO₃ (2.0 equiv) as a base scavenger.[1]
-
Conditions: Stir at Room Temperature for 4 hours.
-
Differentiation: The Chloro-analog would require refluxing ACN or DMF at 80°C for 12+ hours to achieve similar conversion.[1]
-
-
Expected Yield: >90%.
Decision Workflow for Researchers
The following logic flow helps determine if this specific building block is required for your synthesis.
Caption: Selection logic: The Bromo-analog is the default for sensitive or hindered reactions where kinetic efficiency is paramount.
References
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2.[1][2] National Library of Medicine.[1] Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction: Mechanism and Recent Literature. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Factors: Leaving Group Ability. Available at: [Link]
-
Matrix Fine Chemicals. Methyl 2-bromo-2-(4-chlorophenyl)acetate Specification. Available at: [Link][2]
Sources
- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Methyl 2-bromo-2-(4-chlorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates biological activity, physical properties, and potential for therapeutic application. Among the class of promising scaffolds, phenylacetic acid derivatives serve as crucial building blocks for a wide array of pharmaceuticals. This guide focuses on a specific, synthetically versatile intermediate, Methyl 2-bromo-2-(4-chlorophenyl)acetate, and its derivatives, providing an in-depth, comparative analysis of their structural elucidation through single-crystal X-ray crystallography.
As Senior Application Scientists, we move beyond mere protocol recitation. This guide is structured to provide a causal understanding behind experimental choices, ensuring that the methodologies are not just followed, but comprehended. We will explore the journey from powder to a refined crystal structure, compare the subtle yet significant structural variations among derivatives, and benchmark X-ray crystallography against alternative analytical techniques.
The Foundational Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. This allows for the unambiguous determination of:
-
Molecular Connectivity and Constitution: Confirming the synthesized chemical structure.
-
Stereochemistry: Assigning absolute configuration in chiral molecules.
-
Conformation: Revealing the torsion angles and spatial arrangement of atoms.
-
Intermolecular Interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing.
The trustworthiness of an SC-XRD experiment is self-validating through a series of internationally recognized metrics, such as the R-factor (residual factor), which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (typically < 0.05 or 5%) indicates a high-quality, reliable structure.[1]
The Experimental Workflow: A Self-Validating System
The path from a synthesized compound to a final, publishable crystal structure is a multi-step process where each stage is critical for success. The following workflow is designed to maximize the probability of obtaining high-quality crystals and reliable data.
Caption: Experimental workflow from synthesis to structural analysis.
Synthesis and Purification
The synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate and its derivatives typically involves the bromination of the corresponding substituted phenylacetate. For instance, a common route is the α-bromination of a methyl phenylacetate precursor.
Exemplary Protocol: Synthesis of Methyl α-bromo-2-chlorophenylacetate
A method for preparing the related intermediate, methyl alpha-bromo-2-chloro-phenylacetate, involves using methyl 2-chlorophenylacetate as a starting material with a bromide/hydrogen peroxide brominating agent under acidic conditions and UV or visible light.[2]
-
Reaction Setup: Dissolve the starting ester (e.g., methyl 2-(4-chlorophenyl)acetate) in a suitable solvent like dichloromethane.
-
Bromination: Add a brominating agent. A common laboratory method is using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, the reaction mixture is cooled, filtered, and washed with an aqueous solution (e.g., sodium thiosulfate to quench excess bromine, followed by brine).
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. Final purification is crucial and is typically achieved by flash column chromatography on silica gel. Purity of >98% is highly recommended for successful crystallization.
Crystallization: The Art and Science
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to slowly grow highly ordered, defect-free crystals. For small organic molecules like halo-aromatic esters, several techniques are effective.
Crystallization Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. For haloaryl compounds, solvents like hexanes, toluene, or alcoholic solvents are often effective.[3]
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol: Crystallization by Slow Evaporation
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small, clean vial.
-
Add a less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the vial with a cap containing a few pinholes and leave it in a vibration-free environment.
-
Monitor for crystal growth over several days.
Comparative Structural Analysis of Derivatives
The true power of crystallography in drug development comes from comparing series of related compounds. By making small changes to the molecular structure (e.g., changing a substituent on the phenyl ring), we can observe significant effects on the crystal packing and intermolecular interactions, which in turn can influence properties like solubility and bioavailability.
Key Structural Features and Intermolecular Interactions:
-
Hydrogen Bonds: In the absence of strong hydrogen bond donors, weak C—H···O hydrogen bonds are common in esters, often linking molecules into chains or dimers.[1][4]
-
Halogen Bonds: The bromine and chlorine atoms on these molecules can act as halogen bond donors, interacting with Lewis basic atoms (like the carbonyl oxygen) on adjacent molecules.
-
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.
Data Comparison Table:
The table below presents crystallographic data for two representative halo-aromatic compounds to illustrate the type of comparative data generated.
| Parameter | Compound A: (Z)-methyl 2-(2-(4-bromophenyl)hydrazinylidene)-2-(4-chlorophenyl)acetate[5] | Compound B: 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one[4] |
| Formula | C₁₅H₁₂BrClN₂O₂ | C₁₁H₁₃BrOS |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Unit Cell a (Å) | 19.33 | 10.13 |
| Unit Cell b (Å) | 7.37 | 10.01 |
| Unit Cell c (Å) | 10.45 | 12.18 |
| Final R-factor (R₁) | 0.038 | 0.032 |
| Key Interactions | C—H···Br, C—H···O, C—H···Cl interactions[6] | C—H···O hydrogen bonds, weak intramolecular C—H···Br hydrogen bond[4] |
This table is for illustrative purposes, comparing related structures to highlight the type of data obtained.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.
| Technique | Information Provided | Comparison with SC-XRD |
| NMR Spectroscopy | Connectivity & Solution-State Conformation: Provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), confirming the molecular skeleton and bonding. NOE experiments can reveal through-space proximity of atoms in solution. | Complementary: NMR confirms the molecular structure in the solution phase, which may differ from the solid-state conformation found by XRD due to crystal packing forces. It is the primary tool for routine structural confirmation before crystallization is attempted.[7] |
| Mass Spectrometry (MS) | Molecular Weight & Formula: Precisely determines the molecular weight and, with high-resolution instruments, the elemental composition of the molecule, confirming the molecular formula.[8] | Orthogonal: MS confirms the mass and formula, while XRD reveals the 3D arrangement. MS is a destructive technique, whereas SC-XRD is typically non-destructive. It is a critical check for identity before and after synthesis. |
| Computational Modeling | Conformational Analysis & Interaction Energies: Techniques like Density Functional Theory (DFT) can predict the lowest energy conformation of a molecule in the gas phase and can be used to calculate the strength of intermolecular interactions observed in the crystal structure. | Supportive: Computational models can help rationalize the observed crystal packing. Discrepancies between the calculated lowest-energy gas-phase conformation and the experimental solid-state structure highlight the significant influence of intermolecular forces in the crystal. |
Conclusion
The X-ray crystallographic analysis of Methyl 2-bromo-2-(4-chlorophenyl)acetate and its derivatives is a powerful tool for unequivocally determining their three-dimensional structures. This guide has outlined a robust, self-validating workflow from synthesis to final structural analysis, emphasizing the rationale behind key experimental decisions. By comparing the crystal structures of a series of derivatives, researchers can gain profound insights into structure-property relationships, guiding the design of new molecules with enhanced therapeutic or material properties. When integrated with complementary techniques like NMR and mass spectrometry, single-crystal X-ray diffraction provides a comprehensive and unimpeachable characterization, accelerating the pace of research and development.
References
-
Liu, F., Ren, S., & Yang, W. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Desiraju, G. R., et al. (2006). Synthesis and X-ray Structure of Acetoxy-4-methyl Phenyl Methyl Acetate. ResearchGate. Available at: [Link]
- Google Patents. (1966). Process for the preparation of halo-aliphatic esters of carboxylic acids.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: How To - Crystallization. Available at: [Link]
- Google Patents. (1993). Crystallization method for organic acid or organic acid ester.
-
Shikhaliyev, N. Q., et al. (2025). Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
-
SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Available at: [Link]
- Google Patents. (2013). Preparation methods for clopidogrel and its intermediates.
-
Shikhaliyev, N. Q., et al. (2025). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate and related compounds. IUCrData. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. PubMed Central. Available at: [Link]
-
Shikhaliyev, N. Q., et al. (2025). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate... Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene](3-nitrophenyl)acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z)-[2-(4-bromophenyl)hydrazinylidene](4-chlorophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irejournals.com [irejournals.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to the Kinetic Profile of Methyl 2-bromo-2-(4-chlorophenyl)acetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes with optimal efficiency and control. α-Haloesters, particularly derivatives of phenylacetic acid, are a critical class of intermediates widely employed for the alkylation of various nucleophiles. This guide provides an in-depth technical comparison of the kinetic properties of Methyl 2-bromo-2-(4-chlorophenyl)acetate , a key building block, against relevant alternatives. By examining the mechanistic principles that govern its reactivity and presenting supporting experimental data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in experimental design and process optimization.
Introduction: The Significance of α-Haloesters in Synthesis
Methyl 2-bromo-2-(4-chlorophenyl)acetate belongs to the family of α-haloesters, which are characterized by a halogen atom positioned on the carbon alpha to an ester carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds valuable alkylating agents. The presence of the phenyl ring and its substituents further modulates the reactivity of the benzylic carbon, influencing the rates and mechanisms of nucleophilic substitution reactions.
A notable application of structurally related α-haloesters is in the synthesis of blockbuster drugs such as Clopidogrel, an antiplatelet agent. In these syntheses, the α-haloester moiety is crucial for the introduction of a key structural fragment through nucleophilic substitution. Understanding the kinetic behavior of these reagents is therefore not merely an academic exercise but a critical aspect of efficient and scalable pharmaceutical manufacturing.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reactions of Methyl 2-bromo-2-(4-chlorophenyl)acetate with nucleophiles can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
The benzylic position of Methyl 2-bromo-2-(4-chlorophenyl)acetate, enhanced by the presence of the phenyl ring, can stabilize a carbocation intermediate through resonance. This stabilization would favor an SN1 pathway. Conversely, the secondary nature of the benzylic carbon also allows for a concerted SN2 reaction, especially with strong nucleophiles in polar aprotic solvents.
dot graph "SN1_SN2_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Substrate [label="Methyl 2-bromo-2-(4-chlorophenyl)acetate"]; Carbocation [label="Benzylic Carbocation\nIntermediate", fillcolor="#EA4335"]; SN1_Product [label="SN1 Product\n(Racemic mixture)", fillcolor="#34A853"]; SN2_TS [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05"]; SN2_Product [label="SN2 Product\n(Inversion of configuration)", fillcolor="#34A853"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Substrate -> Carbocation [label=" Leaving group departs (slow, RDS)"]; Carbocation -> SN1_Product [label=" Nucleophilic attack (fast)"]; {rank=same; Substrate; Nucleophile} Nucleophile -> SN2_TS [label=" Backside attack"]; Substrate -> SN2_TS; SN2_TS -> SN2_Product [label=" Concerted displacement"]; } Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
The Influence of the Para-Chloro Substituent: A Kinetic Comparison
The presence of a chlorine atom at the para position of the phenyl ring in Methyl 2-bromo-2-(4-chlorophenyl)acetate has a significant impact on its reactivity compared to the unsubstituted analogue, Methyl 2-bromo-2-phenylacetate. The chloro group is an electron-withdrawing group through its inductive effect, yet it is also a weak π-donor through resonance. In the context of benzylic substitution reactions, the inductive effect typically dominates.
Effect on SN1 Reactivity:
In an SN1 reaction, the rate-determining step is the formation of the carbocation intermediate. An electron-withdrawing substituent like chlorine will destabilize the developing positive charge on the benzylic carbon, thereby slowing down the rate of the SN1 reaction. Therefore, it is expected that the rate of solvolysis (an SN1 reaction) of Methyl 2-bromo-2-(4-chlorophenyl)acetate will be lower than that of Methyl 2-bromo-2-phenylacetate.
Effect on SN2 Reactivity:
In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a concerted step. An electron-withdrawing substituent increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of an SN2 reaction is expected to be enhanced by the para-chloro substituent.
Comparative Data from Analogous Systems:
To illustrate the expected trend, let's consider hypothetical relative rate data based on established principles of physical organic chemistry.
| Compound | Relative Rate of Solvolysis (SN1) | Relative Rate with Strong Nucleophile (SN2) |
| Methyl 2-bromo-2-phenylacetate | 1.00 | 1.00 |
| Methyl 2-bromo-2-(4-chlorophenyl)acetate | < 1.00 (destabilized carbocation) | > 1.00 (increased electrophilicity) |
| Methyl 2-bromo-2-(4-methoxyphenyl)acetate | > 1.00 (stabilized carbocation) | < 1.00 (decreased electrophilicity) |
This table highlights the divergent effects of the para-substituent on the two mechanistic pathways. The choice of reaction conditions will therefore be crucial in directing the reaction towards the desired outcome.
Alternative Alkylating Agents: A Performance Comparison
In many synthetic applications, researchers may consider alternative alkylating agents. A common alternative to α-bromoesters are the corresponding α-chloroesters.
-
Methyl 2-chloro-2-(4-chlorophenyl)acetate: Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, α-bromoesters are typically more reactive than their α-chloro counterparts in both SN1 and SN2 reactions. While this higher reactivity can be advantageous in terms of reaction times and temperatures, it may also lead to increased side reactions or instability. The choice between the bromo and chloro derivative often represents a trade-off between reactivity and stability/selectivity.
-
Benzyl Bromide: For simple benzylation, benzyl bromide is a common reagent. However, for the introduction of an ester functionality in the same step, Methyl 2-bromo-2-(4-chlorophenyl)acetate offers a more direct route. Kinetically, the additional ester group in the α-position of the topic compound will have a significant electronic effect, generally increasing the reactivity in SN2 reactions due to the electron-withdrawing nature of the carbonyl group.
Experimental Protocols for Kinetic Studies
To empirically determine the kinetic parameters for reactions involving Methyl 2-bromo-2-(4-chlorophenyl)acetate, a well-designed experimental protocol is essential. Below are two representative protocols for studying hydrolysis (a solvolysis reaction often following SN1 kinetics) and a nucleophilic substitution with a strong nucleophile (typically an SN2 reaction).
Protocol for Hydrolysis Kinetics (SN1)
The rate of hydrolysis can be monitored by measuring the production of HBr, which can be titrated with a standard base.
Materials:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of Methyl 2-bromo-2-(4-chlorophenyl)acetate in the chosen solvent system at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a reaction flask and equilibrate to the desired temperature in the water bath.
-
At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold solvent.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the produced HBr with the standardized NaOH solution until a persistent pink color is observed.
-
The concentration of HBr at each time point corresponds to the extent of reaction.
-
Plot ln([Substrate]t/[Substrate]0) versus time. A linear plot indicates first-order kinetics, and the rate constant (k) can be determined from the slope.
dot graph "Hydrolysis_Kinetics_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Substrate Solution"]; B [label="Equilibrate at Constant Temperature"]; C [label="Initiate Reaction"]; D [label="Withdraw Aliquots at Timed Intervals"]; E [label="Quench Reaction"]; F [label="Titrate with Standard Base"]; G [label="Calculate Reactant Concentration"]; H [label="Plot Kinetic Data and Determine Rate Constant"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for a typical hydrolysis kinetics experiment.
Protocol for Nucleophilic Substitution Kinetics (SN2) using UV-Vis Spectroscopy
For reactions involving a chromophoric nucleophile or product, UV-Vis spectroscopy is a powerful tool for continuous monitoring of the reaction progress.
Materials:
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate
-
Nucleophile with a distinct UV-Vis absorbance (e.g., thiophenoxide)
-
Appropriate solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Determine the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance during the reaction.
-
Prepare stock solutions of the substrate and the nucleophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a cuvette, mix known volumes of the pre-heated stock solutions to initiate the reaction.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Using Beer-Lambert's law (A = εbc), convert the absorbance data to concentration data.
-
Analyze the concentration versus time data using appropriate integrated rate laws to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear.
Conclusion and Future Perspectives
Methyl 2-bromo-2-(4-chlorophenyl)acetate is a valuable and reactive intermediate in organic synthesis. Its kinetic behavior is significantly influenced by the para-chloro substituent, which deactivates the substrate towards SN1 reactions and activates it for SN2 reactions. This understanding allows for the rational design of reaction conditions to favor the desired mechanistic pathway.
While direct kinetic data for this specific compound is sparse in the public domain, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting its reactivity. Further experimental studies to quantify the rate constants for its reactions with a variety of nucleophiles would be a valuable contribution to the field, enabling more precise modeling and optimization of synthetic routes that employ this versatile building block.
References
- Gohar, G., Khattab, S., Farahat, O. O. M., & Khalil, H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Sulfur Chemistry, 33(4), 387-397.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-bromo-2-(4-chlorophenyl)acetate
A Researcher's Guide to Safely Handling Methyl 2-bromo-2-(4-chlorophenyl)acetate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive intermediates like Methyl 2-bromo-2-(4-chlorophenyl)acetate with the highest degree of safety and confidence. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, but its utility is matched by its hazardous nature.[1] This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe handling, rooted in the causality of its chemical reactivity.
Hazard Analysis: Understanding the Reactivity of α-Halo Esters
Methyl 2-bromo-2-(4-chlorophenyl)acetate belongs to the α-halo ester class of compounds. The bromine atom, being a good leaving group, makes this molecule a potent alkylating agent. This reactivity is the source of its primary hazards. It readily reacts with nucleophiles, including the functional groups found in biological macromolecules like proteins and DNA. This is why contact with living tissue can cause rapid and severe damage.
The primary hazards associated with this and similar bromoacetates are:
-
Severe Corrosivity: The compound can cause severe burns and damage upon contact with skin and eyes.[2] Ingestion can lead to severe damage and potential perforation of the gastrointestinal tract.[2]
-
Lachrymatory Properties: Vapors are highly irritating to the eyes and mucous membranes, causing an immediate and strong tearing response.[2]
-
Respiratory Irritation: Inhalation of vapors or aerosols can cause significant irritation to the respiratory tract.[3][4]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of simple compliance but a direct response to the specific chemical threats posed by Methyl 2-bromo-2-(4-chlorophenyl)acetate. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense, but appropriate PPE is mandatory for all handling tasks.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | ANSI Z87.1 compliant safety glasses with side shields.[6] | Chemical-resistant gloves (Nitrile minimum, double-gloving recommended). | Flame-resistant lab coat, long pants, closed-toe shoes.[7] | Not required if handled exclusively within a certified chemical fume hood. |
| Weighing/Transfer (Splash Potential) | Chemical splash goggles.[6] | Chemical-resistant gloves (Nitrile minimum, double-gloving recommended). | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[8][9] | Not required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup | Face shield worn over chemical splash goggles.[6][8] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate). | Chemical-resistant suit or coveralls.[9][10] | Air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99) if outside a fume hood.[11] |
Causality Behind PPE Choices:
-
Eye Protection: Because this compound is a potent lachrymator, protecting the eyes is paramount. Safety glasses are a minimum for low-volume work inside a fume hood.[6] However, any task with a higher splash potential, such as transferring liquids or cleaning up a spill, necessitates the superior seal of chemical splash goggles.[6][9] A face shield provides an additional barrier against widespread splashes.[8]
-
Hand Protection: Double-gloving provides a crucial safety buffer. Should the outer glove become contaminated or torn, the inner glove maintains a protective barrier while you safely remove the compromised outer layer. Always inspect gloves for any signs of degradation before and during use.[7]
-
Body Protection: A standard lab coat is sufficient for routine, small-scale operations within a fume hood. For larger quantities or spill response, a chemical-resistant apron or suit is necessary to prevent the corrosive liquid from soaking through to your skin.[8][9]
Operational and Disposal Plans
Safe handling is a complete workflow, from preparation to disposal. The following protocols are designed to be self-validating systems, minimizing risk at every stage.
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[12] Confirm the chemical fume hood is functioning correctly.
-
Work Area Setup: Conduct all work in a chemical fume hood.[2][5] Remove all unnecessary items and incompatible materials (e.g., strong bases, acids, oxidizers) from the hood.[2][5]
-
Donning PPE: Don all required PPE as outlined in the table above for "Routine Handling."
-
Dispensing: Keep the container tightly closed when not in use.[12] Use a syringe or pipette for liquid transfers to minimize splash potential.
-
Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[12]
A spill is a critical event that requires a calm, procedural response. The following workflow outlines the immediate steps to take.
Caption: Workflow for small-scale chemical spill response.
Step-by-Step Spill Cleanup:
-
Isolate: Immediately alert others and secure the area. Isolate the spill area to at least 25 meters (75 feet) for solids or 50 meters (150 feet) for liquids.[13]
-
Protect: Don the appropriate full-body PPE for spill cleanup.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or commercial sorbent pads.[14] Do not use combustible materials like sawdust.[12]
-
Collect: Once fully absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3][11]
-
Decontaminate: Clean the spill area according to your institution's hazardous waste guidelines. This may involve washing with a soap and water solution, followed by wiping down with water.[15]
-
Dispose: Seal the waste container. Dispose of the contaminated absorbent material and all used PPE as hazardous chemical waste.[4]
All materials contaminated with Methyl 2-bromo-2-(4-chlorophenyl)acetate, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Containerization: Use only approved, sealed, and clearly labeled hazardous waste containers.[2]
-
Disposal Route: Waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Compliance: Always adhere to your institution's specific waste disposal protocols, which must align with local, state, and federal regulations.[12]
By understanding the chemical causality behind the hazards and rigorously applying these safety protocols, you can confidently and safely utilize Methyl 2-bromo-2-(4-chlorophenyl)acetate in your critical research endeavors.
References
- MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Google Cloud.
- MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Google Cloud.
- Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer.
- SAFETY DATA SHEET - Methyl bromoacetate. Fisher Scientific.
- Safe Handling of Corrosive Chemicals. The Chemistry Blog.
- METHYL BROMOACETATE - CAMEO Chemicals. NOAA.
- METHYL BROMO(4-FLUOROPHENYL)ACETATE Safety Data Sheets(SDS). lookchem.
- IBC Decontamination Procedures. East Texas A&M University, ETAMU.
- Corrosive Chemicals | Laboratory Safety. Brandeis University.
- Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893. Biosynth.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- How to properly handle and store ethyl bromoacetate. ChemicalBook.
- Working with Corrosives Guideline. KAUST Health & Safety.
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies.
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.
- Personal Protective Equipment (PPE). CHEMM.
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. METHYL BROMO(4-FLUOROPHENYL)ACETATE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. questron.ca [questron.ca]
- 8. sams-solutions.com [sams-solutions.com]
- 9. youtube.com [youtube.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 15. etamu.edu [etamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
